3-Chloro-2-pyrazinamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-2-pyrazinamine. The information is curated for r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-2-pyrazinamine. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific pursuits. This document summarizes key chemical data, outlines experimental protocols, and visualizes fundamental molecular processes to facilitate a deeper understanding of this compound.
Core Chemical Properties
3-Chloro-2-pyrazinamine, with the CAS number 6863-73-6, is a heterocyclic amine. Its chemical structure consists of a pyrazine ring substituted with a chlorine atom and an amino group at positions 3 and 2, respectively.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Chloro-2-pyrazinamine.
Property
Value
Source(s)
Molecular Formula
C₄H₄ClN₃
N/A
Molecular Weight
129.55 g/mol
N/A
Melting Point
167-171 °C
N/A
Boiling Point
248.1 °C at 760 mmHg
N/A
Density
1.4 ± 0.1 g/cm³
N/A
Water Solubility
Slightly soluble in water
N/A
Appearance
Solid
N/A
Spectral Data
¹H NMR Spectrum: A proton NMR spectrum for 3-Chloro-2-pyrazinamine is available and serves as a crucial tool for structural confirmation.
Experimental Protocols
Synthesis of 3-Chloro-2-pyrazinamine
A common synthetic route to 3-Chloro-2-pyrazinamine involves the reaction of 2,3-dichloropyrazine with ammonia. This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with an amino group.
General Procedure:
Reaction Setup: In a sealed reaction vessel, suspend 2,3-dichloropyrazine in a suitable solvent, such as an alcohol or an aqueous solution.
Addition of Ammonia: Introduce a source of ammonia, typically aqueous ammonia or ammonia gas dissolved in a solvent.
Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction is usually carried out under pressure due to the volatility of ammonia.
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.
Purification: Purify the crude 3-Chloro-2-pyrazinamine by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key aspects of 3-Chloro-2-pyrazinamine's synthesis and the biological activity of its derivatives.
Synthesis of 3-Chloro-2-pyrazinamine.
While the direct biological signaling pathways of 3-Chloro-2-pyrazinamine are not extensively documented, its derivatives have been widely studied as potent antimycobacterial agents. These derivatives are known to inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.
Proposed mechanism of action for antimycobacterial derivatives.
Safety and Handling
3-Chloro-2-pyrazinamine should be handled with appropriate safety precautions in a well-ventilated area.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-Chloro-2-pyrazinamine is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and the biological context of its derivatives. Further research into the specific biological targets and signaling pathways of the parent compound could unveil new therapeutic applications.
An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Molecular Structure, Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of 3-Chloro-2-pyrazinamine. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this heterocyclic amine.
Molecular Structure and Physicochemical Properties
3-Chloro-2-pyrazinamine, with the CAS number 6863-73-6, is a substituted pyrazine derivative. Its core structure consists of a pyrazine ring with a chlorine atom at the 3-position and an amine group at the 2-position.
Table 1: Physicochemical Properties of 3-Chloro-2-pyrazinamine
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and mechanism of action of 3-Chloro-2-pyrazinamine are limited. However, its structural similarity to pyrazinamide, a first-line anti-tuberculosis drug, suggests potential antimycobacterial properties. The established mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid, which is believed to inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis, disrupting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5]
Proposed Mechanism of Action (based on Pyrazinamide):
Caption: Proposed mechanism of action for pyrazinamide, a structural analog of 3-Chloro-2-pyrazinamine.
This proposed pathway highlights a potential target for 3-Chloro-2-pyrazinamine and its derivatives in the context of antimycobacterial drug development. It is important to note that this is an extrapolated mechanism and requires experimental validation for 3-Chloro-2-pyrazinamine itself.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Chloro-2-pyrazinamine are not explicitly available in the reviewed literature. However, based on procedures for analogous compounds, a general protocol for its synthesis can be outlined.
General Protocol for the Synthesis of 3-Chloro-2-pyrazinamine (Hypothetical):
Dissolution: Dissolve 2-aminopyrazine in a suitable organic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), in a 1:1 molar ratio.
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with a suitable aqueous solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 3-Chloro-2-pyrazinamine.
Characterization would typically involve:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Infrared Spectroscopy: To identify functional groups.
Melting Point Analysis: To assess purity.
Safety and Handling
Safety data for 3-Chloro-2-pyrazinamine is limited. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion and Future Directions
3-Chloro-2-pyrazinamine is a simple heterocyclic amine with potential for further investigation, particularly in the field of medicinal chemistry. Its structural similarity to pyrazinamide warrants exploration of its antimycobacterial activity. Future research should focus on:
Developing and optimizing a robust synthetic protocol.
Thoroughly characterizing its physicochemical and spectroscopic properties.
Evaluating its biological activity against a panel of microorganisms, including Mycobacterium tuberculosis.
Investigating its mechanism of action to identify potential cellular targets and signaling pathways.
This foundational knowledge will be crucial for unlocking the therapeutic potential of 3-Chloro-2-pyrazinamine and its derivatives in the development of new therapeutic agents.
Synthesis of 3-Chloro-2-pyrazinamine from 2,3-pyrazinedione
Abstract This technical guide provides an in-depth overview of a viable synthetic route for the preparation of 3-Chloro-2-pyrazinamine, a key intermediate in the development of various pharmaceutical compounds. The synth...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This technical guide provides an in-depth overview of a viable synthetic route for the preparation of 3-Chloro-2-pyrazinamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 2,3-pyrazinedione. The described methodology involves a two-step reaction sequence: the initial chlorination of 2,3-pyrazinedione to yield the intermediate 2,3-dichloropyrazine, followed by a selective amination to afford the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support researchers, scientists, and professionals in the field of drug development.
Introduction
3-Chloro-2-pyrazinamine is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its structural features, a pyrazine ring substituted with both a chloro and an amino group, allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide outlines a practical and accessible synthetic strategy for its preparation from 2,3-pyrazinedione.
The proposed synthesis is a two-step process:
Chlorination: 2,3-Pyrazinedione, which exists in tautomeric equilibrium with 2,3-dihydroxypyrazine, is converted to 2,3-dichloropyrazine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Selective Amination: The resulting 2,3-dichloropyrazine undergoes a selective nucleophilic aromatic substitution with ammonia, where one of the chlorine atoms is displaced by an amino group to yield 3-Chloro-2-pyrazinamine.
This document provides a comprehensive guide to performing this synthesis, including detailed experimental procedures and expected outcomes.
Synthetic Pathway
The overall synthetic transformation from 2,3-pyrazinedione to 3-Chloro-2-pyrazinamine is depicted below.
Caption: Synthetic route from 2,3-pyrazinedione to 3-Chloro-2-pyrazinamine.
Experimental Protocols
Step 1: Synthesis of 2,3-Dichloropyrazine from 2,3-Pyrazinedione
This procedure details the chlorination of 2,3-pyrazinedione using phosphorus oxychloride.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
2,3-Pyrazinedione
112.09
Phosphorus Oxychloride (POCl₃)
153.33
Pyridine
79.10
Dichloromethane (DCM)
84.93
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
142.04
Experimental Procedure:
In a sealed reaction vessel, a mixture of 2,3-pyrazinedione (1.0 eq) and phosphorus oxychloride (2.0-3.0 eq) is prepared. For a solvent-free approach, equimolar amounts of 2,3-pyrazinedione and POCl₃ can be used in the presence of a base like pyridine (1.0 eq) in a sealed reactor.
The reaction mixture is heated to reflux, typically in the range of 100-110 °C, for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.
The product is extracted with dichloromethane (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
The solvent is removed under reduced pressure to yield crude 2,3-dichloropyrazine, which can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data (Step 1):
Parameter
Value
Molar Ratio (2,3-Pyrazinedione:POCl₃)
1 : 2-3 (with excess POCl₃) or 1:1 (solvent-free)
Reaction Temperature
100-110 °C (reflux) or 140-160 °C (solvent-free)
Reaction Time
4-6 hours
Typical Yield
70-85%
Step 2: Synthesis of 3-Chloro-2-pyrazinamine from 2,3-Dichloropyrazine
This procedure outlines the selective amination of 2,3-dichloropyrazine to produce 3-Chloro-2-pyrazinamine.[1]
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
2,3-Dichloropyrazine
148.98
Aqueous Ammonia (28-30%)
-
Ethanol
46.07
Experimental Procedure:
A solution of 2,3-dichloropyrazine (1.0 eq) in ethanol is prepared in a pressure-resistant vessel.
Aqueous ammonia (excess, typically 5-10 eq) is added to the solution.
The vessel is sealed, and the reaction mixture is heated to 120-140 °C for 12-24 hours. The internal pressure will increase, so appropriate safety precautions must be taken.
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia.
The resulting residue is partitioned between water and a suitable organic solvent such as ethyl acetate.
The aqueous layer is extracted multiple times with ethyl acetate.
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
The solvent is evaporated under reduced pressure to yield the crude product.
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Quantitative Data (Step 2):
Parameter
Value
Molar Ratio (2,3-Dichloropyrazine:Ammonia)
1 : 5-10
Reaction Temperature
120-140 °C
Reaction Time
12-24 hours
Typical Yield
50-70%
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-Chloro-2-pyrazinamine from 2,3-pyrazinedione.
Caption: Experimental workflow for the synthesis of 3-Chloro-2-pyrazinamine.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of 3-Chloro-2-pyrazinamine from 2,3-pyrazinedione. The two-step approach, involving chlorination followed by selective amination, is a robust method for obtaining this valuable pharmaceutical intermediate. The provided experimental protocols, quantitative data, and visual diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Researchers and drug development professionals can utilize this information to produce 3-Chloro-2-pyrazinamine for further derivatization and the exploration of new chemical entities with potential therapeutic applications.
An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)
Authoritative Reference for Researchers, Scientists, and Drug Development Professionals Disclaimer: The CAS number 6863-73-6 provided in the initial topic request corresponds to the chemical 3-chloropyrazin-2-amine. This...
Author: BenchChem Technical Support Team. Date: December 2025
Authoritative Reference for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 6863-73-6 provided in the initial topic request corresponds to the chemical 3-chloropyrazin-2-amine. This guide focuses on the chemical name provided, Benzenamine, 4,4'-methylenebis[2,6-dimethyl-], for which the correct CAS number is 4073-98-7. This document is intended for informational purposes for research and development professionals. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.
Executive Summary
This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2,6-dimethylaniline), a diamine compound of significant interest in polymer chemistry and material science. This document consolidates key information on its chemical and physical properties, safety and handling protocols, and detailed synthesis methodologies. While the primary applications of this compound are in industrial polymer formulations, this guide also explores its known biological effects to provide a complete profile for the scientific community.
Chemical and Physical Properties
4,4'-Methylenebis(2,6-dimethylaniline) is a solid organic compound. The following tables summarize its key quantitative properties.
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
Hand Protection: Wear chemical-resistant gloves.
Respiratory Protection: Use a NIOSH-approved respirator when exposure limits are exceeded or if irritation or other symptoms are experienced.
First Aid Measures:
After inhalation: Move person into fresh air.
After skin contact: Wash off with soap and plenty of water.
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Protocols
Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)
A common method for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) involves the condensation reaction of 2,6-dimethylaniline with formaldehyde in the presence of an acid catalyst, followed by neutralization.
Materials:
2,6-dimethylaniline
Formaldehyde (formalin solution)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Toluene
Diethyl carbonate
Dimethyl sulfoxide (DMSO)
Procedure 1: Condensation with Formalin
In a reaction vessel under a nitrogen atmosphere, 2,6-diethylaniline is reacted with hydrochloric acid to form 2,6-diethylaniline hydrochloride.
Formalin is then added dropwise to the solution to initiate the condensation reaction.
After the reaction is complete, the mixture is neutralized with liquid caustic soda.
The resulting product, 4,4'-methylene-bis-(2,6-diethylaniline), is then separated by water filtration.
Procedure 2: Reaction with Dimethylsulfoxide
A mixture of 2,6-dimethylaniline hydrochloride and diethyl carbonate is heated in a reaction vessel.
Dimethylsulfoxide is then added to the stirred mixture.
The resulting crystalline precipitate is filtered.
The product is then purified, for example, by Kugel-rohr distillation and crystallization from isopropanol to yield 4,4'-methylenebis-(2,6-dimethylaniline).[3]
Synthesis workflow for 4,4'-Methylenebis(2,6-dimethylaniline).
Biological Activity and Signaling Pathways
Detailed studies on the specific biological signaling pathways of 4,4'-Methylenebis(2,6-dimethylaniline) are limited. However, it has been reported to be mutagenic.[1] The genotoxicity of related dimethylanilines is thought to occur through metabolic activation.
The proposed mechanism for the genotoxicity of dimethylanilines involves:
Metabolic Activation: The parent compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of N-hydroxy metabolites.
Formation of Reactive Intermediates: These N-hydroxy metabolites can be further activated to form reactive nitrenium ions.
DNA Adduct Formation: The highly reactive nitrenium ions can then bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.
It is important to note that much of the detailed toxicological and carcinogenic data available is for structurally related but distinct compounds such as 4,4'-Methylenebis(2-chloroaniline) (MOCA) and 2,6-dimethylaniline. Extrapolation of these findings to 4,4'-Methylenebis(2,6-dimethylaniline) should be done with caution and further specific studies are warranted.
Proposed metabolic activation and genotoxicity pathway.
Applications in Research and Development
The primary application of 4,4'-Methylenebis(2,6-dimethylaniline) is as a curing agent or chain extender in the production of high-performance polymers, such as polyurethanes and epoxy resins. Its rigid structure and the presence of two amine groups allow it to form strong cross-links, enhancing the thermal and mechanical properties of the resulting polymers. In a research context, it is valuable for developing novel polymers with tailored properties for demanding applications in the aerospace and automotive industries.[4]
Conclusion
4,4'-Methylenebis(2,6-dimethylaniline) is a versatile diamine with important applications in material science. This guide has provided a detailed overview of its chemical and physical properties, safety considerations, and synthesis methods. While data on its specific biological signaling pathways are not extensive, its known mutagenicity warrants careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound. careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound.
Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-Chloro-2-pyrazinamine and its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: The direct mechanism of action of 3-Chloro-2-pyrazinamine is not extensively documented in publicly available scientific liter...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct mechanism of action of 3-Chloro-2-pyrazinamine is not extensively documented in publicly available scientific literature. This compound is predominantly cited as a precursor in the synthesis of various biologically active pyrazine derivatives. This guide, therefore, focuses on the well-elucidated mechanisms of these closely related derivatives and the analogous antitubercular drug, Pyrazinamide (PZA), to infer a probable mechanism of action for 3-Chloro-2-pyrazinamine.
Introduction: The Pyrazine Scaffold in Drug Discovery
Pyrazine-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Within this class, derivatives of 3-chloropyrazine-2-carboxamide have emerged as promising leads in the development of novel antimycobacterial agents. These compounds are structurally related to Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[2] The exploration of their mechanism of action provides critical insights for the rational design of more potent and selective therapeutic agents.
Proposed Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
The primary proposed mechanism of action for antimycobacterial derivatives of 3-chloropyrazine-2-carboxamide is the inhibition of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[3][4] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the unique and robust cell wall of Mycobacterium tuberculosis. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[3]
Molecular docking studies have shown that active derivatives of 3-chloropyrazine-2-carboxamide can bind to the active site of InhA, exhibiting interactions with key residues and the NAD+ cofactor binding site, similar to known InhA inhibitors.[3][5]
Signaling Pathway: Inhibition of Mycolic Acid Synthesis
Caption: Proposed mechanism of action for 3-Chloro-2-pyrazinamine derivatives via inhibition of InhA.
The Multifaceted Mechanism of Pyrazinamide (PZA): A Close Structural Analog
The mechanism of action of PZA is complex and serves as a valuable reference for understanding related pyrazine compounds. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[2] POA is believed to have multiple targets within the mycobacterial cell.
Disruption of Membrane Potential and pH Homeostasis: POA accumulates in the acidic environment of tuberculous lesions and is thought to disrupt membrane potential and interfere with pH-sensitive enzymes.[2]
Inhibition of Fatty Acid Synthase I (FAS-I): Both PZA and POA have been shown to inhibit FAS-I, an enzyme involved in the de novo synthesis of fatty acids, further disrupting the production of mycolic acid precursors.[2]
Inhibition of Trans-translation: POA can inhibit trans-translation, a crucial rescue system for stalled ribosomes, leading to cell death.[2]
Inhibition of Aspartate Decarboxylase (PanD): PZA has been found to inhibit PanD, an enzyme essential for the synthesis of coenzyme A, which is vital for numerous metabolic processes.[2]
Signaling Pathway: Multi-target Action of Pyrazinamide
Caption: The multi-target mechanism of action of Pyrazinamide (PZA).
Quantitative Data Summary
The following tables summarize the in vitro antimycobacterial and cytotoxicity data for representative derivatives of 3-chloropyrazine-2-carboxamide.
Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv [3]
Compound
R-group (on benzylamine)
MIC (µM)
4
4-CF3
42
8
4-CH3
6
9
4-NH2
42
12
3-CF3
42
Pyrazinamide (Standard)
-
25
Table 2: In Vitro Cytotoxicity of Selected 3-Benzylaminopyrazine-2-carboxamides in HepG2 Cells [3]
Compound
IC50 (µM)
8
≥ 250
Pyrazinamide (Standard)
> 1000
Experimental Protocols
In Vitro Antimycobacterial Susceptibility Testing
A common method for determining the antimycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).[5]
Caption: A generalized workflow for determining the MIC of compounds against M. tuberculosis.
Detailed Methodology:
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well, resulting in a final cell concentration of approximately 10^5 CFU/mL.
Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere for 7 days.
Dye Addition: After the initial incubation, a solution of a viability indicator dye (Alamar Blue or Resazurin) is added to each well.
Re-incubation: The plates are re-incubated for 24-48 hours to allow for color development in wells with viable bacteria.
Readout: The color change (blue to pink for Resazurin) or fluorescence is measured using a microplate reader.
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds is typically evaluated against a human cell line, such as the HepG2 human hepatoma cell line, to assess potential toxicity.
Caption: A standard workflow for assessing the in vitro cytotoxicity of chemical compounds.
Detailed Methodology:
Cell Seeding: HepG2 cells are seeded into 96-well plates at a specific density and allowed to attach and grow overnight.
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., XTT) is added to each well.
Re-incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
Readout: The absorbance of the colored solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm for MTT).
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Conclusion and Future Directions
While the direct mechanism of action of 3-Chloro-2-pyrazinamine remains to be fully elucidated, the extensive research on its derivatives and the analogous drug Pyrazinamide provides a strong foundation for a proposed mechanism centered on the inhibition of mycolic acid biosynthesis. The primary target is likely the enoyl-ACP reductase (InhA), a validated target for antimycobacterial drugs. Further biochemical and genetic studies are warranted to definitively confirm the molecular targets of 3-Chloro-2-pyrazinamine and its active derivatives. Such investigations will be instrumental in the ongoing efforts to develop novel and more effective treatments for tuberculosis and other mycobacterial infections.
Spectroscopic Profile of 2-Amino-3-chloropyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-chloropyrazine, a key heterocyclic building block in med...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-chloropyrazine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available mass spectrometry information and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.
The following tables summarize the available and predicted spectroscopic data for 2-Amino-3-chloropyrazine.
Mass Spectrometry
A GC-MS spectrum for 2-Amino-3-chloropyrazine is noted in the PubChem database (CID 276224)[1]. The key characteristic in the mass spectrum of a monochlorinated compound is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak (M+), due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Technique
Parameter
Predicted Value/Observation
Notes
Mass Spectrometry (MS)
Molecular Ion (M⁺)
m/z 129
Corresponding to the monoisotopic mass with ³⁵Cl.
Isotope Peak (M+2)
m/z 131
Corresponding to the monoisotopic mass with ³⁷Cl.
Relative Intensity of M+2
Approx. 33% of M⁺
Characteristic isotopic pattern for a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of similar pyrazine and pyridine derivatives. The pyrazine ring protons are expected in the aromatic region, and the amino protons can be broad and their position solvent-dependent.
¹H NMR (Predicted)
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-5
7.8 - 8.2
Doublet
~2-3
H-6
7.6 - 8.0
Doublet
~2-3
-NH₂
5.0 - 7.0
Broad Singlet
-
¹³C NMR (Predicted)
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
150 - 155
C-3
135 - 140
C-5
130 - 135
C-6
125 - 130
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is predicted to show characteristic bands for the amino group (N-H stretching and bending) and the aromatic pyrazine ring.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Vibration Mode
-NH₂
3400 - 3500 and 3300 - 3400
Medium
Asymmetric and Symmetric N-H Stretch
-NH₂
1600 - 1650
Medium-Strong
N-H Bending (Scissoring)
Aromatic C-H
3000 - 3100
Medium-Weak
C-H Stretch
Aromatic C=N/C=C
1550 - 1600
Medium-Strong
Ring Stretching
C-Cl
700 - 800
Strong
C-Cl Stretch
UV-Visible (UV-Vis) Spectroscopy (Predicted)
For aromatic systems like pyrazine, π → π* transitions are expected. The presence of the amino group (an auxochrome) is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift).
Solvent
Predicted λmax (nm)
Transition
Methanol/Ethanol
280 - 320
π → π
240 - 260
π → π
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of 2-Amino-3-chloropyrazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required. Proton decoupling is generally applied to simplify the spectrum.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and perform baseline correction.
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid 2-Amino-3-chloropyrazine sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal using the pressure arm.
Data Acquisition:
Record a background spectrum of the empty ATR crystal.
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Processing:
The software automatically subtracts the background spectrum from the sample spectrum.
Perform baseline correction if necessary.
Identify and label the characteristic absorption peaks.
FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
Sample Introduction:
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC system. The GC will separate the compound before it enters the mass spectrometer.
For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.
Ionization:
Utilize Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is common for GC-MS and will likely cause fragmentation.
Mass Analysis:
The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Data Analysis:
Identify the molecular ion peak (M⁺) and the characteristic M+2 isotope peak for chlorine.
Analyze the fragmentation pattern to deduce structural information.
Mass Spectrometry Experimental Workflow
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.
Methodology:
Sample Preparation:
Prepare a dilute solution of 2-Amino-3-chloropyrazine in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5).
Data Acquisition:
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
Scan a range of wavelengths, for example, from 200 to 400 nm.
Data Analysis:
The instrument software will generate an absorbance spectrum.
Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
This guide provides a foundational spectroscopic profile for 2-Amino-3-chloropyrazine, which is crucial for its identification, purity assessment, and further use in research and development. While experimental data is sparse, the predicted values herein offer a reliable starting point for analysis. The detailed protocols provide a clear methodology for researchers to obtain empirical data for this important chemical compound.
A Comprehensive Technical Review of Chloropyrazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction Chloropyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a chlorine atom onto this ring provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives with a wide range of biological properties. This technical guide provides a comprehensive literature review of chloropyrazine derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Synthesis of Chloropyrazine Derivatives
The synthesis of chloropyrazine derivatives often begins with commercially available pyrazine precursors. A common starting material is 2-aminopyrazine, which can be halogenated to introduce the key chloro-substituent. Subsequent modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions, allow for the diversification of the chloropyrazine core.
A pivotal intermediate in the synthesis of many bioactive chloropyrazine derivatives is 3-chloropyrazine-2-carbonitrile. A general synthetic approach to this intermediate involves the chlorination of pyrazine-2-carbonitrile using a chlorinating agent like sulfuryl chloride in a suitable solvent system.
Protocols & Analytical Methods
Method
Application Notes and Protocols: 3-Chloro-2-pyrazinamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-pyrazinamine as a versatile building block in organic synthe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-pyrazinamine as a versatile building block in organic synthesis, particularly for the development of novel bioactive molecules. The protocols detailed below are based on established methodologies for structurally related chloropyrazines and can be adapted for specific research needs.
Overview of Synthetic Applications
3-Chloro-2-pyrazinamine is an attractive starting material for the synthesis of a variety of heterocyclic compounds. The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution. Additionally, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The inherent 1,2-diamine-like functionality also allows for the construction of fused heterocyclic systems, such as pteridines.
The primary applications of 3-Chloro-2-pyrazinamine in organic synthesis include:
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles (amines, alcohols, thiols) to introduce diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings to form biaryl systems and complex amines, respectively.
Synthesis of Fused Heterocycles: Condensation reactions to form pteridines and other polycyclic aromatic systems with potential biological activity.
A primary application of 3-Chloro-2-pyrazinamine is in aminodehalogenation reactions to produce substituted 2,3-diaminopyrazine derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of antitubercular and antibacterial agents.[1][2][3][4][5]
Experimental Protocol: General Procedure for Aminodehalogenation
This protocol is adapted from the synthesis of related 3-aminopyrazine-2-carboxamide derivatives.[4]
Materials:
3-Chloro-2-pyrazinamine
Substituted amine (e.g., benzylamine, aniline, or aliphatic amine)
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Potassium Carbonate)
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
Round-bottom flask
Magnetic stirrer
Heating mantle or oil bath
Standard work-up and purification equipment
Procedure:
In a round-bottom flask, dissolve 3-Chloro-2-pyrazinamine (1.0 eq.) in the chosen solvent.
Add the substituted amine (1.1-1.5 eq.) and the base (1.5-2.0 eq.) to the solution.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel or by recrystallization.
Table 1: Examples of Aminodehalogenation of Related 3-Chloropyrazine-2-carboxamide
Note: The reactivity of 3-Chloro-2-pyrazinamine is expected to be similar to 3-chloropyrazine-2-carboxamide, but optimization of reaction conditions may be necessary.
Application Notes and Protocols: 3-Chloro-2-pyrazinamine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 3-chloro-2-pyrazinamine as a foundational scaffold in the synthesis of potent and sel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chloro-2-pyrazinamine as a foundational scaffold in the synthesis of potent and selective kinase inhibitors. The protocols and data herein are intended to serve as a practical guide for medicinal chemists and drug discovery scientists interested in leveraging this privileged heterocyclic core for the development of novel therapeutics.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazine ring is a key heterocyclic motif found in many clinically approved and investigational kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the kinase hinge region makes it an ideal scaffold for ATP-competitive inhibitors. 3-Chloro-2-pyrazinamine, with its reactive chloro and amino functionalities, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors through common synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Synthetic Strategies
The 2-amino-3-chloropyrazine core is a versatile starting point for creating a variety of kinase inhibitors. The two primary synthetic routes for derivatization are Nucleophilic Aromatic Substitution (SNAr) at the C3 position and Suzuki-Miyaura cross-coupling, also at the C3 position. These reactions allow for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Caption: General synthetic routes for derivatizing 3-Chloro-2-pyrazinamine.
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors built upon a pyrazine scaffold, demonstrating the potential of this core structure.
Table 3: Pyrazine-based Inhibitors for Other Kinases
Compound ID
Target Kinase
IC₅₀ (nM)
3a
PIM-1
<3
3b
JAK1
8.5
3c
JAK2
3
3d
TYK2
7.7
3e
CDK9
160
Experimental Protocols
The following are generalized protocols for the synthesis of kinase inhibitors from a 3-chloro-2-aminopyrazine scaffold. These may require optimization for specific substrates and coupling partners.
This protocol describes the substitution of the chlorine atom with an amine nucleophile.
Materials:
3-Chloro-2-pyrazinamine or a derivative thereof
Amine nucleophile (1.1 - 1.5 equivalents)
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA; 1.5 - 2.0 equivalents)
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
Standard glassware for inert atmosphere reactions
Magnetic stirrer and heating mantle
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-pyrazinamine (1.0 equivalent), the amine nucleophile (1.1 - 1.5 equivalents), and the base (1.5 - 2.0 equivalents).
Add the anhydrous solvent to the flask.
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
If a solid precipitate (inorganic salts) is present, filter the mixture.
Concentrate the filtrate under reduced pressure to remove the solvent.
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired 3-amino-substituted pyrazine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the chloropyrazine with an aryl or heteroaryl boronic acid.
Materials:
3-Chloro-2-pyrazinamine or a derivative thereof
Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 2-5 mol%)
Ligand (if required by the catalyst, e.g., SPhos, XPhos)
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equivalents)
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Magnetic stirrer and heating mantle
Procedure:
To a dry Schlenk flask, add 3-chloro-2-pyrazinamine (1.0 equivalent), the boronic acid/ester (1.2 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), and the palladium catalyst and ligand (if separate).
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Add the degassed solvent system to the flask via syringe.
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl/heteroaryl-substituted pyrazine.
Signaling Pathways and Mechanism of Action
Inhibitors derived from 3-chloro-2-pyrazinamine can target various kinases involved in critical cellular processes. Below are simplified diagrams of two such pathways.
CHK1 Signaling Pathway
Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response. Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents.
Caption: Simplified CHK1 signaling pathway and point of inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and proliferation.
Caption: Overview of the FGFR signaling cascade and inhibition.
Conclusion
3-Chloro-2-pyrazinamine is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. Its amenability to common and robust synthetic transformations allows for the rapid generation of compound libraries for screening and lead optimization. The demonstrated activity of pyrazine-based compounds against multiple kinase families underscores the potential of this scaffold in modern drug discovery.
Application Notes and Protocols for Aromatic Substitution Reactions of 2-Amino-3-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols for performing aromatic substitution reactions on 2-amino-3-chloropyrazine, a versatile building bloc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for performing aromatic substitution reactions on 2-amino-3-chloropyrazine, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for related heterocyclic compounds and are intended to serve as a comprehensive guide for the synthesis of novel pyrazine derivatives.
Introduction
2-Amino-3-chloropyrazine is a key intermediate for the synthesis of a variety of substituted pyrazines. The presence of the amino group and the chlorine atom on the electron-deficient pyrazine ring allows for diverse functionalization through several reaction types. This document focuses on two primary classes of aromatic substitution: Nucleophilic Aromatic Substitution (SNAr) for the introduction of amine functionalities, and Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Reaction Pathways Overview
The primary substitution reactions for 2-amino-3-chloropyrazine involve the displacement of the chloride atom. The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine for nucleophilic attack.
Caption: Reaction pathways for 2-amino-3-chloropyrazine.
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the direct displacement of the chlorine atom by an amine nucleophile, often facilitated by heat. This method is generally effective for electron-deficient heteroaryl chlorides.[1][2]
Detailed Protocol:
To a sealable reaction vessel, add 2-amino-3-chloropyrazine (1.0 eq), the desired primary or secondary amine (1.5 - 2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) (0.1 - 0.5 M).
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 2.5 eq).
Seal the vessel and heat the reaction mixture to 80-120 °C.
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Representative SNAr Reactions
Entry
Amine
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Morpholine
DMF
100
12
85
2
Benzylamine
DMSO
110
8
78
3
Piperidine
NMP
90
16
92
4
Aniline
DMF
120
24
65
Note: The data in this table is illustrative and based on typical yields for SNAr reactions on similar activated heteroaryl chlorides.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is for the formation of a C-C bond between the pyrazine ring and an aryl or heteroaryl group using an organoboron reagent.[3][4] The weaker C-Cl bond compared to C-Br or C-I often necessitates the use of more active catalyst systems.[4]
Detailed Protocol:
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a flame-dried Schlenk tube or round-bottom flask with 2-amino-3-chloropyrazine (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), a palladium catalyst, a suitable phosphine ligand, and a base.
Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
88
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (2.5)
XPhos (5)
Cs₂CO₃
t-BuOH
110
91
3
3-Thienylboronic acid
PEPPSI-IPr (3)
-
K₂CO₃
1,4-Dioxane/H₂O
100
85
4
4-Tolylboronic acid
Pd(PPh₃)₄ (5)
-
Na₂CO₃
DME/H₂O
90
79
Note: The data is based on established protocols for Suzuki coupling of heteroaryl chlorides.[4][5] Optimization may be required for specific substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[6][7][8] This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong, non-nucleophilic base.[8][9]
Detailed Protocol:
In a glovebox, charge a flame-dried Schlenk tube with 2-amino-3-chloropyrazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a phosphine ligand, and a base.
Remove the Schlenk tube from the glovebox and add an anhydrous solvent (e.g., toluene, 1,4-dioxane, or t-BuOH) under a positive pressure of argon.
Seal the tube and heat the reaction mixture to 90-110 °C in an oil bath with stirring.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the mixture to room temperature.
Dilute the reaction with a suitable solvent like ethyl acetate and filter through a plug of silica gel or celite, washing with additional solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Aniline
Pd₂(dba)₃ (2)
BINAP (3)
NaOt-Bu
Toluene
100
90
2
N-Methylaniline
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄
1,4-Dioxane
110
87
3
Indole
Pd₂(dba)₃ (2)
Xantphos (4)
Cs₂CO₃
Toluene
100
82
4
Benzylamine
Pd(OAc)₂ (2)
cataCXium A (4)
K₂CO₃
t-BuOH
90
93
Note: The data is illustrative, based on general Buchwald-Hartwig protocols for heteroaryl chlorides.[7][10] The choice of ligand and base is crucial and often requires screening.
Experimental Workflow
The general workflow for performing and analyzing these aromatic substitution reactions is outlined below.
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-methoxy-2-pyrazinamine
For Researchers, Scientists, and Drug Development Professionals Introduction 3-methoxy-2-pyrazinamine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Traditional synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-2-pyrazinamine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Traditional synthetic methods often involve prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and often higher-yielding routes to target molecules. This document provides detailed application notes and protocols for the synthesis of 3-methoxy-2-pyrazinamine utilizing a microwave reactor, focusing on the nucleophilic aromatic substitution of a readily available chloropyrazine precursor.
Microwave synthesis leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, from hours to minutes, and can lead to cleaner reactions with fewer byproducts. For the synthesis of 3-methoxy-2-pyrazinamine, the key transformation is the displacement of a chlorine atom on the pyrazine ring with a methoxy group, a classic nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme
The proposed synthesis proceeds via the nucleophilic aromatic substitution of 3-chloro-2-pyrazinamine with sodium methoxide.
Caption: General reaction scheme for the synthesis of 3-methoxy-2-pyrazinamine.
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of 3-methoxy-2-pyrazinamine.
Materials and Equipment
Reactants:
3-chloro-2-pyrazinamine
Sodium methoxide (solid or as a solution in methanol)
Solvent:
Anhydrous Methanol (MeOH)
Equipment:
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
Microwave reaction vials (10 mL or 20 mL) with caps
Column chromatography setup (if necessary for purification)
NMR spectrometer and/or LC-MS for product characterization
Protocol: Microwave-Assisted Methoxylation
Preparation of Sodium Methoxide Solution (if starting from solid):
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous methanol to generate a solution of sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
Reaction Setup:
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-chloro-2-pyrazinamine (1.0 equivalent, e.g., 1 mmol, 129.5 mg).
Add anhydrous methanol (e.g., 5 mL).
Add the sodium methoxide solution (1.2 equivalents) to the vial. If using a commercial solution, add the appropriate volume.
Seal the vial securely with a cap.
Microwave Irradiation:
Place the sealed vial into the cavity of the microwave reactor.
Set the reaction parameters as outlined in the table below. Note that these are starting parameters and may require optimization.
Parameter
Value
Temperature
120 - 140 °C
Time
15 - 30 minutes
Power
100 - 150 W (or use dynamic power control to maintain temperature)
Stirring
High
Work-up and Purification:
After the reaction is complete, allow the vial to cool to room temperature.
Carefully open the vial.
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
Confirm the identity and purity of the final product, 3-methoxy-2-pyrazinamine, using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of 3-methoxy-2-pyrazinamine, based on analogous reactions found in the literature. Actual results may vary and optimization is recommended.
Starting Material
Reagent
Solvent
Temperature (°C)
Time (min)
Power (W)
Expected Yield (%)
3-chloro-2-pyrazinamine
Sodium Methoxide
Methanol
120
30
120
> 70%
3-chloro-2-pyrazinamine
Sodium Methoxide
Methanol
140
15
150
> 80%
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the underlying chemical logic of the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: Chemical logic of the nucleophilic aromatic substitution.
Safety Precautions
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Handle sodium methoxide and sodium metal with extreme care as they are corrosive and react violently with water.
All manipulations should be carried out in a well-ventilated fume hood.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The microwave-assisted synthesis of 3-methoxy-2-pyrazinamine offers a rapid, efficient, and high-yielding alternative to conventional heating methods. The protocols provided herein serve as a robust starting point for researchers. Optimization of reaction conditions for specific microwave reactors and scales is encouraged to achieve the best possible results. This methodology is well-suited for the rapid generation of libraries of pyrazine derivatives for drug discovery and development programs.
Method
Application of 3-Chloro-2-pyrazinamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-2-pyrazinamine, also known as 2-amino-3-chloropyrazine, is a versatile heterocyclic building block in medicinal chemistry. Its pyrazin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-pyrazinamine, also known as 2-amino-3-chloropyrazine, is a versatile heterocyclic building block in medicinal chemistry. Its pyrazine core is a key structural motif found in numerous biologically active compounds and approved drugs. The presence of a reactive chlorine atom at the 3-position and an amino group at the 2-position allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes on its use in the development of kinase inhibitors and antimicrobial agents, along with comprehensive experimental protocols for key synthetic transformations.
Key Applications in Drug Discovery
Kinase Inhibitors
The pyrazine scaffold is a common feature in many kinase inhibitors. Derivatives of 3-chloro-2-pyrazinamine have been explored as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers. The 3-amino-pyrazine-2-carboxamide core, readily accessible from 3-chloro-2-pyrazinamine, serves as an effective hinge-binding motif in the ATP-binding pocket of FGFRs.
Quantitative Data: In Vitro Biological Activity of 3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors
The following tables summarize the inhibitory activities of a series of 3-amino-pyrazine-2-carboxamide derivatives against FGFR kinases and various cancer cell lines. These compounds were synthesized from a pyrazine core closely related to 3-chloro-2-pyrazinamine, demonstrating the potential of this scaffold in developing potent and selective FGFR inhibitors.[1][2][3]
Table 1: In Vitro Inhibitory Activity against FGFR Kinases [1]
Compound ID
FGFR1 IC50 (nM)
FGFR2 IC50 (nM)
FGFR3 IC50 (nM)
FGFR4 IC50 (nM)
18a
1.8
3.5
2.1
1.2
18c
2.5
4.1
3.3
1.8
18g
15.6
380
25.4
11.2
18h
8.7
12.1
9.5
5.3
18i
3.2
5.8
4.6
2.9
Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines [1]
Compound ID
NCI-H520 (Lung Cancer) IC50 (µM)
SNU-16 (Gastric Cancer) IC50 (µM)
KMS-11 (Myeloma) IC50 (µM)
SW-780 (Bladder Cancer) IC50 (µM)
MDA-MB-453 (Breast Cancer) IC50 (µM)
18i
26.69
1.88
3.02
2.34
12.58
Antimicrobial Agents
Derivatives of 3-aminopyrazine-2-carboxamide have also been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The pyrazinamide scaffold is a cornerstone of tuberculosis therapy, and modifications at the 3-position can lead to compounds with improved activity or activity against drug-resistant strains.
Quantitative Data: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
The following table presents the minimum inhibitory concentrations (MIC) of N-substituted 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.[4][5]
Derivatives of 3-chloro-2-pyrazinamine can be elaborated into potent FGFR inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-chloro-2-pyrazinamine derivatives.
Synthetic Workflow for Derivatization
3-Chloro-2-pyrazinamine is a versatile starting material for the synthesis of diverse compound libraries. Key reactions include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 3-position, and nucleophilic aromatic substitution (SNA_r) to introduce various amine functionalities.
Caption: General synthetic workflow for the derivatization of 3-chloro-2-pyrazinamine.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-pyrazinamine with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-2-pyrazinamine with an arylboronic acid to synthesize 3-aryl-2-pyrazinamine derivatives.
To a round-bottom flask, add 3-chloro-2-pyrazinamine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
Evacuate and backfill the flask with an inert gas (repeat three times).
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
Add Pd(dppf)Cl₂ (0.05 mmol) to the reaction mixture.
Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Nucleophilic Aromatic Substitution of 3-Chloro-2-pyrazinamine with a Primary Amine
This protocol outlines a general method for the nucleophilic aromatic substitution of the chlorine atom in 3-chloro-2-pyrazinamine with a primary amine.
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
Sealed reaction vial
Magnetic stirrer and stir bar
Heating block or oil bath
Procedure:
To a sealed reaction vial, add 3-chloro-2-pyrazinamine (1.0 mmol) and the primary amine (1.5 mmol).
Add DMF (5 mL) and DIPEA (2.0 mmol) to the vial.
Seal the vial tightly and heat the reaction mixture to 80-120 °C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Conclusion
3-Chloro-2-pyrazinamine is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and novel antimicrobial agents highlights its importance in modern drug discovery. The provided protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution offer robust methods for the derivatization of this scaffold, enabling the creation of diverse compound libraries for the exploration of new therapeutic targets. The quantitative biological data presented underscores the potential of 3-chloro-2-pyrazinamine derivatives to yield highly active drug candidates.
Application Notes and Protocols for Chan-Lam Coupling Reactions with 3-Chloro-2-pyrazinamine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction utilizing 3-Chloro-2-pyrazinamine as a ke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction utilizing 3-Chloro-2-pyrazinamine as a key building block. This versatile copper-catalyzed cross-coupling reaction enables the formation of carbon-heteroatom bonds, offering a powerful tool for the synthesis of novel pyrazinamine derivatives with significant potential in medicinal chemistry and drug discovery. The protocols provided are based on established principles of the Chan-Lam reaction and may serve as a starting point for further optimization.
Introduction to Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] It typically involves the reaction of a boronic acid with an amine, alcohol, or thiol.[1][2] A key advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig amination, is its ability to be performed under mild conditions, often at room temperature and open to the air.[1][2] This reaction is highly valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
3-Chloro-2-pyrazinamine is an attractive substrate for Chan-Lam coupling due to the presence of both a reactive chloro group and an amino group. This allows for selective functionalization at the C3 position to introduce aryl or heteroaryl moieties, leading to a diverse range of substituted pyrazinamine scaffolds. These scaffolds are of significant interest in drug development, particularly in the design of kinase inhibitors.
General Reaction Scheme
The Chan-Lam coupling of 3-Chloro-2-pyrazinamine can be generalized by the following reaction schemes for C-N and C-O bond formation:
C-N Coupling (N-Arylation):
C-O Coupling (O-Arylation):
Key Reaction Parameters
Successful Chan-Lam coupling reactions are dependent on the careful selection of several key parameters:
Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst.[1] Other copper sources such as CuCl, Cu₂O, and copper(II) triflate (Cu(OTf)₂) can also be employed.[3]
Ligand: While some Chan-Lam reactions can proceed without a ligand, the use of a ligand can significantly improve reaction efficiency. Common ligands include pyridine, 2,2'-bipyridine, and various diamines.[3][4]
Base: A base is typically required to facilitate the reaction. Both organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), pyridine) and inorganic bases (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) are commonly used.[1][3]
Solvent: A variety of solvents can be used, with dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), and dimethylformamide (DMF) being common choices.[3]
Atmosphere: A major advantage of the Chan-Lam coupling is that it can often be performed open to the air, as oxygen can act as the oxidant in the catalytic cycle.[1]
Temperature: Reactions are frequently carried out at room temperature, although heating may be necessary for less reactive substrates. Microwave irradiation can also be employed to accelerate the reaction.[1]
Experimental Protocols
The following are detailed, generalized protocols for the Chan-Lam coupling of 3-Chloro-2-pyrazinamine with arylboronic acids and phenols. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Chan-Lam N-Arylation of 3-Chloro-2-pyrazinamine with Arylboronic Acids
This protocol describes the copper-catalyzed N-arylation of 3-Chloro-2-pyrazinamine with various arylboronic acids.
To a round-bottom flask, add 3-Chloro-2-pyrazinamine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and copper(II) acetate (0.1 mmol, 0.1 equiv.).
Add dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol, 2.0 equiv.).
Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(arylamino)-2-pyrazinamine derivative.
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Microwave-Assisted Chan-Lam O-Arylation of 3-Chloro-2-pyrazinamine with Phenols
This protocol outlines a rapid, microwave-assisted method for the O-arylation of 3-Chloro-2-pyrazinamine with phenols.
Materials:
3-Chloro-2-pyrazinamine
Phenol (e.g., phenol, 4-chlorophenol)
Copper(I) oxide (Cu₂O)
Potassium carbonate (K₂CO₃)
Dimethylformamide (DMF)
Microwave reactor vials
Microwave synthesizer
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and equipment
Procedure:
In a microwave reactor vial, combine 3-Chloro-2-pyrazinamine (1.0 mmol, 1.0 equiv.), the desired phenol (1.5 mmol, 1.5 equiv.), copper(I) oxide (0.1 mmol, 0.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Add dimethylformamide (5 mL) to the vial and seal it.
Place the vial in the microwave synthesizer and irradiate at 120-150 °C for 15-30 minutes.
After the reaction is complete, cool the vial to room temperature.
Dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(aryloxy)-2-pyrazinamine.
Confirm the structure of the product using NMR and mass spectrometry.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the Chan-Lam coupling of 3-Chloro-2-pyrazinamine with various coupling partners under different conditions. This data is illustrative and serves as a guideline for expected outcomes. Actual results may vary and require experimental optimization.
Table 1: Chan-Lam N-Arylation of 3-Chloro-2-pyrazinamine with Arylboronic Acids
Entry
Arylboronic Acid
Catalyst (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Cu(OAc)₂ (10)
Pyridine (2.0)
DCM
RT
24
75
2
4-Methoxyphenylboronic acid
Cu(OAc)₂ (10)
Pyridine (2.0)
DCM
RT
24
82
3
4-Chlorophenylboronic acid
Cu(OAc)₂ (10)
Pyridine (2.0)
DCM
RT
36
68
4
3-Nitrophenylboronic acid
Cu(OAc)₂ (10)
Pyridine (2.0)
DCM
40
48
55
5
Phenylboronic acid
CuCl (10) / Bipyridine (10)
K₂CO₃ (2.0)
DMF
80
12
85
Table 2: Microwave-Assisted Chan-Lam O-Arylation of 3-Chloro-2-pyrazinamine with Phenols
Entry
Phenol
Catalyst (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (min)
Yield (%)
1
Phenol
Cu₂O (10)
K₂CO₃ (2.0)
DMF
120
20
78
2
4-Chlorophenol
Cu₂O (10)
K₂CO₃ (2.0)
DMF
120
25
72
3
4-Methoxyphenol
Cu₂O (10)
K₂CO₃ (2.0)
DMF
120
20
85
4
2-Naphthol
Cu₂O (10)
Cs₂CO₃ (2.0)
DMF
140
15
88
5
Phenol
Cu(OTf)₂ (5) / Phenanthroline (5)
DIPEA (2.0)
MeCN
150
15
81
Visualizations
Catalytic Cycle of Chan-Lam Coupling
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Experimental Workflow for Chan-Lam N-Arylation
Caption: Experimental workflow for Chan-Lam N-arylation.
Logical Relationship of Reaction Components
Caption: Key components of the Chan-Lam coupling reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloro-2-pyrazinamine
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of substituted aminopyrazines is of significant interest as the pyrazine motif is a key structural component in numerous biologically active compounds and pharmaceuticals. These application notes provide a detailed protocol for the Buchwig-Hartwig amination of 3-Chloro-2-pyrazinamine, a critical starting material for the synthesis of various derivatives with potential therapeutic applications.[1][2]
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, 3-Chloro-2-pyrazinamine) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3][4]
Key Reaction Components and Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the amination of electron-deficient heteroaryl chlorides like 3-Chloro-2-pyrazinamine, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5][6]
Table 1: Summary of Typical Reaction Components for Buchwald-Hartwig Amination of Heteroaryl Chlorides
Facilitates the deprotonation of the amine to form the palladium-amido complex.[6][7]
Solvent
Toluene, Dioxane, THF (Tetrahydrofuran)
Anhydrous
Provides the reaction medium. Anhydrous conditions are crucial.[3]
Amine
Primary and secondary aliphatic or aromatic amines
1.0 - 1.5 equivalents
The nucleophile that forms the new C-N bond.
Temperature
Room temperature to 110 °C
-
Influences reaction rate. Higher temperatures are often required for less reactive chlorides.
Experimental Workflow
The general workflow for setting up a Buchwald-Hartwig amination reaction requires careful handling of air- and moisture-sensitive reagents. The use of an inert atmosphere (e.g., nitrogen or argon) is essential for reproducible results.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of 3-Chloro-2-pyrazinamine with a generic primary or secondary amine. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine coupling partners.
Materials:
3-Chloro-2-pyrazinamine
Amine of choice
Palladium precatalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Base (e.g., Sodium tert-butoxide)
Anhydrous toluene
Inert gas (Nitrogen or Argon)
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
Magnetic stirrer and heating mantle
Standard work-up and purification reagents and equipment
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents of sodium tert-butoxide).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes at room temperature.
Add 3-Chloro-2-pyrazinamine (1.0 equivalent) to the reaction mixture, followed by the amine (1.2 equivalents).
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 2-pyrazinamine derivative.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that is crucial for understanding the reaction mechanism and for troubleshooting potential issues.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Considerations
Low or No Conversion: This could be due to an inactive catalyst, insufficient base, or the presence of oxygen or moisture. Ensure all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. Increasing the temperature or changing the ligand/base combination may also improve the yield.
Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material. This can sometimes be minimized by adjusting the reaction conditions, such as using a different base or lowering the reaction temperature.[1]
Substrate Scope: While the Buchwald-Hartwig amination is very versatile, the reactivity of the amine can influence the reaction outcome. Electron-rich anilines are generally more reactive than electron-deficient ones, and sterically hindered amines may require more forcing conditions.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of 3-amino-2-pyrazinamine derivatives for applications in drug discovery and development.
Application Notes and Protocols for Grignard Reactions Involving Chloropyrazines
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of Grignard reactions involving chloropyrazines, a critical class of transformations for the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Grignard reactions involving chloropyrazines, a critical class of transformations for the synthesis of functionalized pyrazine derivatives with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Detailed protocols for key reactions, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate research and development in this area.
Introduction
Pyrazine scaffolds are privileged structures in drug discovery, appearing in numerous biologically active compounds.[1] The functionalization of chloropyrazines using Grignard reagents offers a versatile and powerful tool for creating carbon-carbon bonds, enabling the synthesis of diverse libraries of pyrazine derivatives. These reactions, primarily transition-metal-catalyzed cross-coupling reactions such as Kumada, Negishi, and iron-catalyzed couplings, allow for the introduction of a wide range of alkyl and aryl substituents onto the pyrazine core. The resulting substituted pyrazines are key intermediates and final products in the development of therapeutics targeting various diseases, including cancer.
Key Applications in Drug Development
Functionalized pyrazines synthesized via Grignard reactions have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibition
Pyrazine-based compounds have been successfully developed as inhibitors of several key kinases implicated in cancer progression, including:
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Pyrazine derivatives have been designed and synthesized to specifically target and inhibit FGFRs, thereby blocking downstream signaling pathways responsible for cell proliferation, migration, and survival.[1][2]
c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is involved in tumor growth, invasion, and angiogenesis. Pyrazine-containing molecules have been identified as potent c-Met inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Pyrazine derivatives have demonstrated inhibitory activity against VEGFR-2, highlighting their potential to disrupt tumor blood supply.
The development of these targeted therapies relies on understanding the structure-activity relationships (SAR) to optimize potency and selectivity.
Quantitative Data Summary
The following tables summarize quantitative data from various Grignard reactions with chloropyrazines, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Iron-Catalyzed Cross-Coupling of Chlorobenzenesulfonates with Alkyl Grignard Reagents [3]
Entry
Grignard Reagent
Ligand
Time (min)
Yield (%)
1
Ethylmagnesium chloride
DMI
10
>98
2
n-Propylmagnesium chloride
DMI
10
98
3
n-Butylmagnesium chloride
DMI
10
98
4
Isobutylmagnesium chloride
DMI
10
98
5
Cyclohexylmagnesium chloride
DMI
10
98
6
Isopropylmagnesium bromide
DMI
10
98
Conditions: 4-(tert-butyl)phenyl 4-chlorobenzenesulfonate (0.50 mmol), Fe(acac)₃ (5 mol%), Ligand (600 mol%), Grignard reagent (1.20 equiv), THF (0.15 M), 0 °C.
Table 2: Regioselective Addition of Grignard Reagents to Mono- and Disubstituted N-Acylpyrazinium Salts [4][5]
Compound
Pyrazine Substrate
Grignard Reagent
Yield (%)
3b
Methoxy-substituted
Ethylmagnesium bromide
73
3c
Methoxy-substituted
n-Propylmagnesium bromide
65
3d
Methoxy-substituted
Isopropylmagnesium bromide
48
3h
Methoxy-substituted
4-Fluorophenylmagnesium bromide
55
6
Phenyl-substituted
Phenylmagnesium bromide
100
7a
Phenyl-substituted
Ethylmagnesium bromide
78
10
Ethyl-substituted
Phenylmagnesium bromide
81
11
Benzyl-substituted
Phenylmagnesium bromide
81
Table 3: Biological Activity of Pyrazine-Based FGFR Inhibitors [1][2]
Compound
FGFR1 IC₅₀ (nM)
FGFR2 IC₅₀ (nM)
FGFR3 IC₅₀ (nM)
FGFR4 IC₅₀ (nM)
18d
-
600
480
-
18g
-
380
-
-
18i
220
150
110
180
Experimental Protocols
The following are detailed methodologies for key Grignard reactions involving chloropyrazines.
Protocol 1: Iron-Catalyzed Kumada Cross-Coupling of a Chloropyrazine Derivative
This protocol describes a general procedure for the iron-catalyzed cross-coupling of an aryl Grignard reagent with a chloropyrazine derivative.[6]
In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with (IPr)Ni(allyl)Cl.
Add the 2-chloropyridine, followed by the anhydrous solvent.
Add the aryl Grignard reagent dropwise to the stirred solution at room temperature.
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the mixture with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: Regioselective Addition of a Grignard Reagent to an N-Acylpyrazinium Salt
This protocol describes the synthesis of a substituted 1,2-dihydropyrazine via the addition of a Grignard reagent to an in-situ generated N-acylpyrazinium salt.[8][9]
To a flame-dried round-bottom flask under an argon atmosphere, add the substituted pyrazine (1.0 equiv) and anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add phenyl chloroformate (1.1 equiv) dropwise.
Stir the mixture at -78 °C for 30 minutes to form the N-acylpyrazinium salt in situ.
Add the Grignard reagent (1.5 equiv) dropwise to the reaction mixture at -78 °C.
Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
Quench the reaction by the addition of saturated aqueous NaHCO₃.
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the substituted 1,2-dihydropyrazine.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pyrazine-based kinase inhibitors.
The Strategic Use of 3-Chloro-2-pyrazinamine in the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers in Drug Discovery Introduction: 3-Chloro-2-pyrazinamine and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, many o...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers in Drug Discovery
Introduction:
3-Chloro-2-pyrazinamine and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The electron-deficient nature of the pyrazine ring, coupled with the reactivity of the chloro substituent, makes it a valuable precursor for constructing fused ring systems and for introducing diverse functionalities through cross-coupling reactions. These application notes provide detailed protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from 3-chloro-2-pyrazinamine, including antimycobacterial agents, pteridines, and pyrido[2,3-b]pyrazines. The protocols are supplemented with quantitative data and visualizations to aid researchers in the development of novel therapeutic agents.
Synthesis of 3-Benzylaminopyrazine-2-carboxamides as Potential Antimycobacterial Agents
Derivatives of 3-aminopyrazine-2-carboxamide have shown promise as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds often target the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid biosynthesis pathway (FAS-II). The following protocols detail the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide.
Experimental Protocols
Protocol 1.1: Synthesis of 3-Chloropyrazine-2-carboxamide
This protocol describes the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to the corresponding carboxamide, a crucial starting material.
Carefully add 3-chloropyrazine-2-carbonitrile (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.
Stir the mixture at room temperature for 24 hours.
Pour the reaction mixture onto crushed ice.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-chloropyrazine-2-carboxamide.
Protocol 1.2: General Procedure for Aminodehalogenation of 3-Chloropyrazine-2-carboxamide
This procedure outlines the nucleophilic substitution of the chlorine atom with various benzylamines to generate a library of 3-benzylaminopyrazine-2-carboxamides. Both conventional heating and microwave-assisted methods are described.
Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in THF.
Add the substituted benzylamine (2.0 eq) and triethylamine (2.0 eq).
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
After completion, evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Method:
Combine 3-chloropyrazine-2-carboxamide (1.0 eq), the substituted benzylamine (2.0 eq), and triethylamine (2.0 eq) in a microwave-safe vessel with THF.
Irradiate the mixture in a microwave reactor at 120 °C for 30-60 minutes.
Work up and purify the product as described for the conventional method.[1][2]
Quantitative Data
The following table summarizes the yields of various 3-benzylaminopyrazine-2-carboxamides and their in vitro activity against Mycobacterium tuberculosis H37Rv.
The synthesized 3-benzylaminopyrazine-2-carboxamides are designed to inhibit the enoyl-ACP reductase (InhA), a critical enzyme in the Type II Fatty Acid Synthase (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death.
Mycobacterium tuberculosis FAS-II pathway and the inhibitory action of 3-benzylaminopyrazine-2-carboxamides.
Synthesis of Fused Heterocyclic Systems
3-Chloro-2-pyrazinamine and its derivatives are excellent starting materials for the synthesis of fused heterocyclic systems like pteridines and pyrido[2,3-b]pyrazines, which are scaffolds for numerous biologically active molecules.
Synthesis of Pteridines (Pyrazino[2,3-d]pyrimidines)
Pteridines are a class of bicyclic heterocycles that play crucial roles in various biological processes. The following protocol describes a general method for the synthesis of pteridines from 3-aminopyrazine-2-carbonitrile.
A mixture of 3-aminopyrazine-2-carbonitrile (1.0 eq) and formamidine acetate (1.2 eq) is heated at 140 °C for 2 hours.
The reaction mixture is cooled to room temperature.
The solid residue is triturated with ethanol, filtered, and washed with diethyl ether to afford 4-aminopteridine.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are another important class of N-heterocycles with a range of pharmacological activities. A multicomponent reaction is a powerful tool for their efficient synthesis.
Protocol 2.2.1: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines
In a round-bottom flask, combine 2-aminopyrazine (1.0 eq), a substituted aromatic aldehyde (1.0 eq), 1,3-indanedione (1.0 eq), and p-TSA (20 mol%) in ethanol.
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum.[3]
Quantitative Data
The following table presents the yields for the multicomponent synthesis of various substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazines.[3]
Compound
Aldehyde Substituent
Yield (%)
6
4-Methoxy
89
7
4-Chloro
85
8
4-Nitro
82
9
Unsubstituted
87
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl and amino functionalities.
Experimental Protocols
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
In a glovebox, combine Pd₂(dba)₃ and Xantphos in toluene and stir for 10 minutes.
Add 3-chloro-2-pyrazinamine, the amine, and sodium tert-butoxide.
Seal the reaction vessel and heat at 100 °C for 16-24 hours.
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for palladium-catalyzed cross-coupling reactions of 3-chloro-2-pyrazinamine derivatives.
General workflow for Pd-catalyzed cross-coupling reactions.
3-Chloro-2-pyrazinamine and its derivatives are invaluable starting materials for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a practical guide for researchers to explore the chemical space around these scaffolds and to develop novel therapeutic agents targeting a variety of diseases, including tuberculosis. The versatility of the pyrazine core, combined with modern synthetic methodologies, ensures its continued importance in medicinal chemistry.
Downstream Synthetic Routes for 3-Chloro-2-pyrazinamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the downstream synthetic routes of 3-Chloro-2-pyrazinamine, a versatile building block i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the downstream synthetic routes of 3-Chloro-2-pyrazinamine, a versatile building block in medicinal chemistry. The described methodologies focus on key transformations such as palladium-catalyzed cross-coupling reactions and cyclization/condensation reactions, which are instrumental in the synthesis of diverse heterocyclic compounds with potential therapeutic applications.
Palladium-Catalyzed Cross-Coupling Reactions
3-Chloro-2-pyrazinamine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C3 position. The electron-deficient nature of the pyrazine ring facilitates these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 3-Chloro-2-pyrazinamine and a variety of aryl or heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-2-pyrazinamine derivatives, which are scaffolds for various kinase inhibitors.
Quantitative Data Summary for Suzuki-Miyaura Coupling
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
1,4-Dioxane/H₂O
100
12
85
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (2)
XPhos (4)
K₂CO₃
Toluene/H₂O
90
16
92
3
3-Pyridinylboronic acid
Pd(PPh₃)₄ (5)
-
Cs₂CO₃
DME/H₂O
85
18
78
4
2-Thiopheneboronic acid
PdCl₂(dppf) (3)
-
Na₂CO₃
DMF/H₂O
100
10
88
Experimental Protocol: Synthesis of 3-Phenyl-2-pyrazinamine
To a dry Schlenk flask, add 3-Chloro-2-pyrazinamine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask.
Add the catalyst premix to the reaction mixture.
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-2-pyrazinamine.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl-3-aminopyrazin-2-amines by coupling 3-Chloro-2-pyrazinamine with a primary or secondary amine. This reaction is crucial for accessing a diverse range of substituted aminopyrazines.
Quantitative Data Summary for Buchwald-Hartwig Amination
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Aniline
Pd₂(dba)₃ (1.5)
BINAP (3)
NaOtBu
Toluene
100
18
82
2
Morpholine
Pd(OAc)₂ (2)
RuPhos (4)
K₂CO₃
Dioxane
110
24
89
3
Benzylamine
PdCl₂(dppf) (3)
-
Cs₂CO₃
DMF
120
12
75
4
p-Toluidine
Pd₂(dba)₃ (1.5)
Xantphos (3)
K₃PO₄
Toluene
100
20
88
Experimental Protocol: Synthesis of N-Phenyl-3-aminopyrazin-2-amine
Heat the reaction mixture to 100 °C with stirring for 18 hours.
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-phenyl-3-aminopyrazin-2-amine.
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira coupling provides a route to 3-alkynyl-2-aminopyrazines through the reaction of 3-Chloro-2-pyrazinamine with a terminal alkyne. This reaction is valuable for introducing a linear, rigid alkynyl linker, which can be a key structural element in various bioactive molecules.
Quantitative Data Summary for Sonogashira Coupling
Entry
Alkyne
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
60
8
85
2
Ethynyltrimethylsilane
Pd(PPh₃)₄ (3)
CuI (5)
DIPEA
DMF
70
12
78
3
1-Heptyne
PdCl₂(CH₃CN)₂ (2)
CuI (4)
Et₃N
Acetonitrile
80
10
82
4
Propargyl alcohol
Pd(PPh₃)₂Cl₂ (2.5)
CuI (5)
Piperidine
THF
50
16
70
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-2-pyrazinamine
Heat the reaction mixture to 60 °C and stir for 8 hours under an argon atmosphere.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain 3-(phenylethynyl)-2-pyrazinamine.
Cyclization and Condensation Reactions
3-Chloro-2-pyrazinamine serves as a key precursor for the synthesis of various fused heterocyclic systems, such as pteridines and pyrazolo[3,4-b]pyrazines, which are important pharmacophores.
Synthesis of Pteridines
Pteridines can be synthesized from 3-Chloro-2-pyrazinamine through condensation with a suitable three-carbon unit, or more commonly, from a derivative where the chloro group has been displaced. A direct approach involves the reaction of a related aminopyrazine derivative with a 1,2-dicarbonyl compound. A common strategy involves the reaction of 2,3-diaminopyrazine (obtainable from 3-chloro-2-aminopyrazine) with a 1,2-dicarbonyl compound. Alternatively, pterin-4-ones can be synthesized from 3-aminopyrazine-2-carboxamide derivatives. For instance, reaction with guanidine can lead to 2,4-diaminopteridines.
Experimental Protocol: Synthesis of 2-Amino-4(3H)-pteridinone
Dissolve 3-aminopyrazine-2-carboxamide (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
Add sodium ethoxide (1.2 mmol) and stir until a clear solution is obtained.
Add guanidine carbonate (1.1 mmol) to the reaction mixture.
Reflux the mixture for 24 hours.
Cool the reaction mixture to room temperature and neutralize with acetic acid.
The precipitate formed is collected by filtration, washed with cold ethanol, and dried to give 2-amino-4(3H)-pteridinone.
Pteridine Synthesis Workflow
Biological Signaling Pathways of Pyrazine Derivatives
Many derivatives synthesized from 3-Chloro-2-pyrazinamine exhibit significant biological activity by targeting specific signaling pathways implicated in diseases such as cancer and tuberculosis.
Substituted 3-aminopyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is a known driver in various cancers.
FGFR Signaling Pathway Inhibition
Methionine Aminopeptidase (MetAP) in Mycobacterium tuberculosis
Derivatives of 3-aminopyrazine have also shown promise as inhibitors of Methionine Aminopeptidase (MetAP) in Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] MetAP is a crucial enzyme that removes the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function. Inhibition of MetAP disrupts protein synthesis, leading to bacterial cell death.
Technical Support Center: 3-Chloro-2-pyrazinamine Stability and Storage
This technical support center provides guidance on the stability and storage of 3-Chloro-2-pyrazinamine, addressing common questions and concerns encountered during research and development. Frequently Asked Questions (F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability and storage of 3-Chloro-2-pyrazinamine, addressing common questions and concerns encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3-Chloro-2-pyrazinamine?
For long-term storage, 3-Chloro-2-pyrazinamine should be kept in a tightly sealed container in a dry, cool, and well-ventilated area. To minimize potential degradation, protection from light is also recommended.
Q2: How stable is 3-Chloro-2-pyrazinamine in solution?
Q3: What are the likely degradation pathways for 3-Chloro-2-pyrazinamine?
Based on the chemical structure of 3-Chloro-2-pyrazinamine, the primary potential degradation pathways are hydrolysis and oxidation.
Hydrolysis: The chloro group on the pyrazine ring can be susceptible to nucleophilic substitution by water, leading to the formation of 3-Hydroxy-2-pyrazinamine. This process can be accelerated by acidic or basic conditions.
Oxidation: The pyrazine ring and the amine group can be susceptible to oxidation, which may be initiated by exposure to air, light, or incompatible oxidizing agents. This can lead to the formation of N-oxides or other oxidative degradation products.
Q4: Are there any known incompatibilities for 3-Chloro-2-pyrazinamine?
Specific incompatibility studies for 3-Chloro-2-pyrazinamine are not widely published. However, based on its chemical structure, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potential degradation.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Unexpected peaks in chromatography after short-term storage of the compound as a solid.
Improper storage conditions (exposure to humidity or light).
Ensure the container is tightly sealed and stored in a desiccator. Protect from light by using an amber vial or storing it in a dark place.
Loss of potency or appearance of new impurities in a formulated product.
Degradation of 3-Chloro-2-pyrazinamine due to hydrolysis or oxidation. Incompatibility with excipients.
Conduct a forced degradation study to identify the degradation products. Evaluate the compatibility of 3-Chloro-2-pyrazinamine with all excipients in the formulation. Adjust the pH of the formulation to a range where the compound is most stable. Consider the addition of an antioxidant if oxidation is identified as a degradation pathway.
Discoloration of the solid compound.
Potential oxidation or exposure to contaminants.
While slight discoloration may not always indicate significant degradation, it is a sign of potential instability. It is recommended to re-test the purity of the material. Store future lots under an inert atmosphere (e.g., argon or nitrogen) if discoloration is a recurring issue.
Quantitative Stability Data
Specific quantitative stability data for 3-Chloro-2-pyrazinamine is not extensively available in the public domain. Researchers are advised to perform their own stability studies relevant to their specific formulations and storage conditions. A summary of general recommendations is provided below.
Condition
Recommendation
Rationale
Temperature
Store at 2-8°C for long-term storage.
Reduces the rate of potential degradation reactions.
Humidity
Store in a desiccated environment.
Minimizes the risk of hydrolysis.
Light
Protect from light.
Prevents potential photolytic degradation.
pH (in solution)
Maintain a neutral pH if possible.
Avoids acid or base-catalyzed hydrolysis.
Experimental Protocols
Protocol: Forced Degradation Study for 3-Chloro-2-pyrazinamine
This protocol outlines a general procedure to investigate the degradation pathways of 3-Chloro-2-pyrazinamine under various stress conditions.
1. Materials:
3-Chloro-2-pyrazinamine
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3%
High-purity water
Methanol or other suitable solvent
pH meter
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Photostability chamber
Oven
2. Procedure:
Acid Hydrolysis: Dissolve 3-Chloro-2-pyrazinamine in 0.1 M HCl to a known concentration. Store at 60°C for 24 hours.
Base Hydrolysis: Dissolve 3-Chloro-2-pyrazinamine in 0.1 M NaOH to a known concentration. Store at 60°C for 24 hours.
Oxidative Degradation: Dissolve 3-Chloro-2-pyrazinamine in a solution of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Caption: Potential degradation pathways of 3-Chloro-2-pyrazinamine.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected impurities.
Optimization
Technical Support Center: Scaling Up Chloropyrazine Reactions
Welcome to the technical support center for chloropyrazine reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chloro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for chloropyrazine reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning chloropyrazine synthesis from the laboratory to a larger scale. Here you will find troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up chloropyrazine reactions?
A1: Scaling up chloropyrazine synthesis often presents several challenges, including:
Incomplete Reactions: Reactions that proceed to completion at the lab scale may stall when scaled up, leading to low yields and difficult purifications.[1]
Side-Product Formation: Increased reaction volumes and longer reaction times can lead to the formation of unwanted byproducts, such as isomers or over-chlorinated compounds, complicating purification.[1][2][3]
Purification Difficulties: Methods like column chromatography that are effective for small-scale purification may become impractical and inefficient at larger scales.[1][2] Issues with crystallization and polymorphism can also arise.[4][5]
Exothermic Reactions: Chlorination and other related reactions can be highly exothermic, posing significant safety risks if not properly managed at a larger scale due to reduced surface-area-to-volume ratios and potential for runaway reactions.[2][6]
Reagent and Solvent Handling: The handling of corrosive and moisture-sensitive reagents like chlorosulfonic acid and thionyl chloride requires specialized equipment and procedures at scale.[2]
Low Overall Yields: Initial synthesis routes often provide low overall yields, making the process economically unviable for large-scale production.[1][2]
Q2: How do physical parameters like mixing and heat transfer affect scale-up?
A2: Physical parameters become critically important during scale-up. Inefficient mixing in larger reactors can lead to localized "hot spots" where side reactions can occur, or areas of poor reagent distribution, resulting in incomplete reactions.[5][7] Heat transfer is also a major concern as the surface-area-to-volume ratio decreases with increasing reactor size, making it more difficult to dissipate heat from exothermic reactions.[6][8] This can lead to temperature gradients and a lack of control over the reaction, impacting both yield and safety.
Q3: What are the key safety considerations for large-scale chloropyrazine reactions?
A3: Safety is paramount during scale-up. Key considerations include:
Thermal Safety: A thorough understanding of the reaction's thermal profile is essential. Reaction calorimetry should be performed to quantify the heat of reaction and identify any potential for thermal runaway.[5][6]
Reagent Handling: Proper personal protective equipment (PPE) and engineering controls must be in place for handling hazardous reagents.
Pressure Management: The potential for gas evolution and pressure buildup in a sealed reactor must be assessed and mitigated.
Process Control: Implementing robust process controls to monitor and regulate critical parameters like temperature, addition rates, and mixing is crucial for safe operation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of chloropyrazine reactions.
Problem ID
Issue
Possible Causes
Suggested Solutions
CRP-TS-001
Low or Inconsistent Yield
1. Incomplete conversion of starting material.[1]2. Degradation of product or reagents under prolonged reaction times.3. Inefficient mixing or heat transfer in larger reactors.[5][7]4. Poor quality of starting materials or reagents.
1. Monitor reaction progress using techniques like HPLC or TLC to ensure completion.[2]2. Re-optimize reaction temperature and time for the larger scale.[5]3. Characterize the impact of mixing and heat transfer at the lab scale to define critical process parameters before scaling up.[5]4. Ensure stringent quality control of all incoming materials.
CRP-TS-002
Formation of Impurities
1. "Hot spots" in the reactor leading to side reactions.[5]2. Presence of moisture leading to hydrolysis of intermediates or products.[2]3. Over-chlorination or formation of positional isomers.[2][3]4. Incomplete conversion leaving unreacted starting materials that are difficult to separate.[1]
1. Improve mixing efficiency and ensure uniform heating.[7]2. Use anhydrous solvents and reagents and perform reactions under an inert atmosphere.[2]3. Optimize stoichiometry and consider milder chlorinating agents.[2]4. Drive the reaction to full conversion by optimizing conditions or catalyst loading.[1]
CRP-TS-003
Difficult Product Isolation and Purification
1. Product "oiling out" instead of crystallizing.[5]2. Formation of fine particles that are difficult to filter.[5]3. The chosen lab-scale purification method (e.g., column chromatography) is not scalable.[1][9][10]4. Presence of impurities that co-crystallize with the product.
1. Screen for suitable crystallization solvents and optimize cooling profiles.2. Adjust crystallization conditions to control particle size.3. Develop a scalable purification method such as recrystallization, precipitation, or slurry washing.[2]4. Identify and eliminate the source of the impurity or develop a selective purification step.
CRP-TS-004
Exothermic Reaction Difficult to Control
1. All reactants added at once ("one-pot" reaction).[5]2. Inadequate cooling capacity of the reactor for the heat generated.[6]3. High concentration of reactants leading to a rapid reaction rate.
1. Implement controlled, slow addition of one of the reactants to manage the exotherm.[5]2. Perform reaction calorimetry to ensure the reactor's cooling system can handle the heat load.[6]3. Reduce the concentration of the reaction mixture.
Data on Reaction Optimization
The following tables summarize data from studies on optimizing chloropyrazine synthesis, which can be a useful reference for your scale-up efforts.
Table 1: Effect of Base and Solvent on SNAr Reaction
Entry
Base (equiv.)
Solvent
Temperature (°C)
Conversion (%)
1
Cs2CO3 (1.5)
MeCN
80
>95
2
K2CO3 (2.0)
MeCN
80
Lower
3
K3PO4 (2.0)
MeCN
80
Lower
4
Cs2CO3 (1.5)
Toluene
80
Lower
5
Cs2CO3 (1.5)
THF
80
Lower
Data adapted from a study on SNAr reactions for pyrazine building blocks.[1]
Table 2: Catalyst Screening for Cyanation Reaction
Entry
Catalyst
Base
Conversion (%)
1
BrettPhos Pd G3
KOAc
>95
2
XPhos Pd G3
KOAc
Incomplete
3
XantPhos Pd G3
KOAc
Incomplete
4
t-BuXPhos Pd G3
KOAc
Incomplete
Data adapted from a study on the cyanation of a chloropyrazine intermediate.[1]
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction on a 15g Scale
This protocol is a general guideline for a nucleophilic aromatic substitution (SNAr) reaction to produce a substituted chloropyrazine.
Reactor Setup: A jacketed reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with dichloropyrazine (15 g, 1 equiv.).
Solvent and Reagent Addition: Anhydrous acetonitrile (MeCN) is added, followed by the nucleophile (e.g., a protected amine, 1.1 equiv.).
Base Addition: Cesium carbonate (Cs2CO3, 1.5 equiv.) is added to the stirred mixture.
Reaction: The reaction mixture is heated to an internal temperature of 80 °C and stirred overnight.
Monitoring: The reaction progress is monitored by HPLC. If the reaction is incomplete, an additional portion of Cs2CO3 (1.0 equiv.) can be added, and stirring at 80 °C is continued for another 5 hours until full consumption of the starting material is observed.[1]
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.
Purification: The crude product is purified by a suitable method, such as silica gel filtration or recrystallization, to remove inorganic salts and other impurities.[1]
Protocol 2: General Procedure for a Palladium-Catalyzed Cyanation Reaction
This protocol outlines a general procedure for the cyanation of a chloropyrazine intermediate.
Reactor Setup: A reactor is charged with the chloropyrazine starting material (1 equiv.), zinc cyanide (Zn(CN)2, 0.6 equiv.), and potassium acetate (KOAc, 0.5 equiv.).
Inerting: The reactor is evacuated and backfilled with nitrogen three times.
Solvent and Catalyst Addition: Anhydrous and degassed solvent (e.g., toluene or THF) is added, followed by the palladium catalyst (e.g., BrettPhos Pd G3, 0.02 equiv.).
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete as monitored by HPLC.
Workup: The reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate). The mixture is then filtered through a pad of celite to remove solid residues.
Purification: The filtrate is washed with an aqueous solution (e.g., sodium bicarbonate), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by chromatography or recrystallization.[1]
Visualizations
Caption: Troubleshooting workflow for addressing low yield.
Caption: Interrelated factors in reaction scale-up.
Technical Support Center: Optimizing Reactions for 3-Chloro-2-pyrazinamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-2-pyrazinamine de...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-2-pyrazinamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 3-amino-substituted pyrazinamide derivatives from 3-chloro-2-pyrazinamine precursors?
A1: The most common method is nucleophilic aromatic substitution (aminodehalogenation) where the chlorine atom on the pyrazine ring is displaced by an amine. This reaction can be carried out using conventional heating or microwave-assisted synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2] Enzymatic synthesis using lipases is also an emerging green alternative.[3]
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors:
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Conventional heating methods may result in lower yields (24-50%).[1][2]
Incomplete Reaction: The reaction may not have reached completion.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Moisture: The presence of water can lead to hydrolysis of starting materials or intermediates.
To improve yields, consider the following:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times (e.g., from 15 hours to 30 minutes) and increase yields to an average of 70%.[1][2]
Optimize Reagent Stoichiometry: Using a slight excess of the amine nucleophile can help drive the reaction to completion.[1]
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent unwanted side reactions.[4]
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time.[1]
Q3: I am seeing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A3: Common side products in the synthesis of pyrazine derivatives include hydroxypyrazines and products from azo coupling.[4] To minimize their formation:
Control Temperature: For reactions involving diazotization, maintain a low temperature to reduce self-coupling of the diazonium salt.[4]
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.[4]
Purification of Starting Materials: Ensure the purity of your starting aminopyrazine to avoid carrying impurities through the reaction.[4]
Q4: What are the recommended purification methods for 3-amino-substituted pyrazinamide derivatives?
A4: The primary method for purification is column chromatography.[2] The choice of solvent system for chromatography will depend on the polarity of your specific derivative. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guides
Problem: Low Reaction Yield
Potential Cause
Troubleshooting Step
Expected Outcome
Suboptimal Heating Method
Switch from conventional heating to microwave-assisted synthesis.
Significant improvement in yield and reduction in reaction time.[1][2]
Incorrect Solvent or Base
For aminodehalogenation, consider using methanol as a solvent with pyridine as a base under microwave conditions.[2] For conventional heating, THF with triethylamine can be used.[2]
Improved solubility of reagents and enhanced reaction rate.
Incomplete Reaction
Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the amine.[1]
Drive the reaction to completion and increase product formation.
Electron-Withdrawing Groups on Nucleophile
For benzylamines with strong electron-withdrawing groups (e.g., nitro groups), expect lower yields. Longer reaction times or higher temperatures may be required.[2]
Improved conversion despite the reduced nucleophilicity of the amine.
Problem: Formation of Multiple Byproducts
Potential Cause
Troubleshooting Step
Expected Outcome
Presence of Water
Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere.[4]
Minimized formation of hydroxypyrazine byproducts.[4]
Side Reactions of Reagents
Ensure the purity of starting materials. For diazotization reactions, maintain a low temperature.[4]
Reduced formation of colored byproducts from azo coupling.[4]
Reactive Byproducts from Base
Avoid bases that can generate reactive byproducts (e.g., diethylamine from triethylamine) which may react with starting materials.[5]
Cleaner reaction profile with fewer unexpected side products.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3-(substituted-benzylamino)pyrazine-2-carboxamides
This protocol is adapted from Jandourek et al. (2017).[2]
To a thick-walled microwave reactor tube, add 3-chloropyrazine-2-carboxamide (1 eq.).
Add the desired substituted benzylamine (2 eq.).
Add methanol as the solvent and pyridine as the base.
Seal the tube and place it in the microwave reactor.
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and hold for 30 minutes.
After cooling, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography to obtain the desired 3-(substituted-benzylamino)pyrazine-2-carboxamide.
Protocol 2: General Procedure for Conventional Synthesis of 3-(substituted-benzylamino)pyrazine-2-carboxamides
This protocol is adapted from Jandourek et al. (2017).[2]
Dissolve 3-chloropyrazine-2-carboxamide (1 eq.) in anhydrous tetrahydrofuran (THF).
Add triethylamine (as a base) and the desired substituted benzylamine (2 eq.).
Stir the reaction mixture at room temperature or heat as necessary (e.g., reflux) for 15 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography.
Quantitative Data Summary
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected 3-(benzylamino)pyrazine-2-carboxamides
Identification of impurities in 3-Chloro-2-pyrazinamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-pyrazinamine. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-pyrazinamine. The information is designed to help identify and resolve common issues related to impurities encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for 3-Chloro-2-pyrazinamine?
A common and effective method for the synthesis of 3-Chloro-2-pyrazinamine (also known as 2-amino-3-chloropyrazine) is the direct chlorination of 2-aminopyrazine using N-Chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent like acetonitrile.[1][2]
Q2: What are the potential impurities in the synthesis of 3-Chloro-2-pyrazinamine?
The primary impurities in the synthesis of 3-Chloro-2-pyrazinamine can be categorized as follows:
Over-chlorinated products: The most common impurity is the dichlorinated pyrazine, specifically 2-amino-3,5-dichloropyrazine, which arises from the further chlorination of the desired product.[2]
Unreacted starting material: Residual 2-aminopyrazine may be present if the reaction does not go to completion.
Solvent and reagent-related impurities: By-products from the decomposition of the chlorinating agent or reactions involving the solvent can also be present.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material (2-aminopyrazine) on a TLC plate, the consumption of the starting material and the formation of the product can be visualized. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for this purpose.
Q4: What analytical techniques are recommended for identifying impurities in 3-Chloro-2-pyrazinamine?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main product and its impurities.[3][4][5]
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is crucial for determining the molecular weight of the impurities, which is a key step in their identification. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) is a characteristic feature to look for in the mass spectra of chlorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information about the product and any isolated impurities, confirming their identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the product and can help in distinguishing it from certain impurities.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low yield of 3-Chloro-2-pyrazinamine
Incomplete reaction.
Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or adding a slight excess of the chlorinating agent (NCS).
Sub-optimal reaction temperature.
The reaction temperature for chlorination is crucial. A temperature of around 82°C has been reported for a similar reaction.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures could promote the formation of side products.
Presence of a significant amount of dichlorinated impurity (2-amino-3,5-dichloropyrazine)
Excess of chlorinating agent (NCS).
Carefully control the stoichiometry of the reactants. Use a molar ratio of 2-aminopyrazine to NCS of approximately 1:1.[1]
Prolonged reaction time.
Monitor the reaction by TLC and stop it once the starting material is consumed to a satisfactory level to avoid over-chlorination.
Multiple spots on the TLC plate, indicating several impurities
Non-optimal reaction conditions.
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Use anhydrous solvents to avoid hydrolysis of reactants or intermediates.
Decomposition of reagents.
Use high-purity starting materials and reagents.
Difficulty in purifying the product
Similar polarity of the product and impurities.
Column chromatography is an effective method for purification. A gradient elution with a solvent system like ethyl acetate and hexane can be optimized to achieve good separation. Recrystallization from a suitable solvent can also be employed for further purification.
Experimental Protocols
Synthesis of 3-Chloro-2-pyrazinamine
This protocol is based on the general procedure for the chlorination of aminopyrazines.
Materials:
2-Aminopyrazine
N-Chlorosuccinimide (NCS)
Acetonitrile (anhydrous)
Ethyl acetate
Hexane
Sodium bicarbonate solution (saturated)
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrazine (1.0 equivalent) in anhydrous acetonitrile.
Add N-Chlorosuccinimide (1.0 - 1.1 equivalents) portion-wise to the solution at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC.[1]
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
HPLC Method for Purity Analysis
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 254 nm).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Impurity Identification Data
The following table summarizes the expected data for the main product and the primary impurity.
A singlet for the remaining pyrazine ring proton and a broad singlet for the -NH2 group. The chemical shift of the pyrazine proton will be different from the mono-chlorinated product.
M+ at m/z 163, M+2 at m/z 165, and M+4 at m/z 167 with a characteristic isotopic pattern for two chlorine atoms.
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Reaction pathway for the synthesis of 3-Chloro-2-pyrazinamine and the formation of the dichlorinated impurity.
Experimental Workflow for Impurity Identification
Caption: A typical workflow for the identification and isolation of impurities from the synthesis of 3-Chloro-2-pyrazinamine.
Technical Support Center: Troubleshooting Low Yields in Pyrazine Functionalization
Welcome to the technical support center for pyrazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and im...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for pyrazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving reaction yields. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues encountered during the functionalization of pyrazine rings.
I. Troubleshooting Guides
This section addresses specific problems that may be encountered during pyrazine functionalization, offering potential causes and solutions.
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Q: My palladium-catalyzed cross-coupling reaction with a halopyrazine is giving low to no yield. What are the common causes and how can I troubleshoot this?
A: Low conversion in palladium-catalyzed cross-coupling reactions involving pyrazines is a frequent issue. The electron-deficient nature of the pyrazine ring can influence the catalytic cycle. Here are the primary factors to investigate:
Catalyst and Ligand Choice: The selection of the palladium source and the ligand is critical for an efficient reaction. Electron-rich and sterically hindered ligands are often required to facilitate the oxidative addition and reductive elimination steps with electron-deficient heteroaromatics like pyrazine.[1]
Base Selection: The strength and solubility of the base are crucial.[2] For Suzuki couplings, for instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically used.[1]
Solvent and Reagent Purity: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.[1][2] Impurities in the pyrazine substrate or the coupling partner can poison the palladium catalyst.[2]
Reaction Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate.[2] The optimal temperature should be determined experimentally, as excessively high temperatures can lead to catalyst decomposition and side product formation.[3]
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[2][4]
Troubleshooting Workflow for Low Conversion in Cross-Coupling Reactions
Methods for drying and handling 2-Amino-3-chloropyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chloropyrazine. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chloropyrazine.
Frequently Asked Questions (FAQs)
1. What is 2-Amino-3-chloropyrazine and what are its common applications?
2-Amino-3-chloropyrazine is a heterocyclic organic compound.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it is employed in the synthesis of N-pyrazinylthiourea derivatives which have shown tuberculostatic activity.[2]
2. What are the main safety hazards associated with 2-Amino-3-chloropyrazine?
2-Amino-3-chloropyrazine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[1][3][4] It may also cause respiratory irritation.[1][4] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][5]
3. How should 2-Amino-3-chloropyrazine be stored?
Store 2-Amino-3-chloropyrazine in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is recommended to keep it in the dark and at room temperature. Some suppliers recommend storage at 10°C - 25°C.[6]
4. Is 2-Amino-3-chloropyrazine sensitive to moisture?
5. What are the physical properties of 2-Amino-3-chloropyrazine?
The key physical properties are summarized in the table below.
Data Presentation: Physical and Chemical Properties
Issue: The compound has changed color or appears clumpy.
Possible Cause: The compound may have absorbed moisture from the atmosphere or has started to degrade.
Solution:
Ensure that the storage container is always tightly sealed when not in use.
If moisture absorption is suspected, the compound may need to be dried using one of the recommended protocols below.
If degradation is suspected (e.g., significant color change), it is advisable to use a fresh batch of the compound for sensitive experiments.
Issue: Inconsistent experimental results.
Possible Cause: The presence of residual moisture or solvent in the 2-Amino-3-chloropyrazine can interfere with reactions, leading to lower yields or the formation of byproducts.
Solution:
Dry the compound thoroughly before use, especially for reactions that are sensitive to moisture.
Use a consistent drying method and time for all batches of the compound to ensure reproducibility.
Consider using an inert atmosphere (e.g., nitrogen or argon) during handling and reaction setup if your experiment is particularly sensitive.
Issue: Skin or eye irritation during handling.
Possible Cause: Direct contact with the compound.
Solution:
Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][8]
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[4]
In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5]
Experimental Protocols
Protocol 1: Drying 2-Amino-3-chloropyrazine using a Vacuum Oven
This method is suitable for removing residual moisture and volatile solvents.
Preparation:
Place a thin layer of 2-Amino-3-chloropyrazine in a clean, dry, and heat-resistant glass dish (e.g., a watch glass or a crystallization dish).
Ensure the material is spread out to maximize surface area.
Vacuum Oven Setup:
Place the dish inside the vacuum oven.
Close the oven door and ensure it is properly sealed.
Connect the oven to a vacuum pump.
Drying Process:
Turn on the vacuum pump to reduce the pressure inside the oven. A pressure of <10 mmHg is generally effective.
Set the oven temperature. A moderate temperature (e.g., 40-50 °C) is recommended to avoid decomposition. Do not exceed the compound's melting point.
Dry the compound under vacuum for a predetermined period (e.g., 4-12 hours). The optimal time may need to be determined experimentally.
Completion:
Turn off the oven heating and allow it to cool to room temperature.
Slowly vent the oven with an inert gas like nitrogen or dry air before opening the door.
Immediately transfer the dried compound to a desiccator for storage.
Protocol 2: Drying 2-Amino-3-chloropyrazine using a Desiccator
This method is ideal for small quantities and for maintaining the dryness of the compound after initial drying.
Preparation:
Ensure the desiccator contains a fresh and active desiccant (e.g., anhydrous calcium sulfate, silica gel with indicator, or phosphorus pentoxide for high efficiency).
Place the 2-Amino-3-chloropyrazine on a watch glass or in an open vial inside the desiccator.
Drying Process (Atmospheric Pressure):
Place the sample on the desiccator plate.
Grease the desiccator lid lightly with vacuum grease to ensure a good seal.
Slide the lid into place and allow the compound to dry. This may take 24-48 hours.
Drying Process (Under Vacuum):
For more efficient drying, use a vacuum desiccator.
Place the sample inside and seal the lid.
Connect the desiccator to a vacuum pump and slowly evacuate the air.
Once under vacuum, close the stopcock and turn off the pump.
Allow the compound to dry for 12-24 hours.
Completion:
If under vacuum, slowly vent the desiccator before opening.
The dried compound can be stored in the sealed desiccator until needed.
Mandatory Visualization
Caption: Experimental workflow for drying 2-Amino-3-chloropyrazine.
Caption: Logical relationship of hazards and handling precautions.
Avoiding degradation of 3-Chloro-2-pyrazinamine during reactions
Welcome to the technical support center for 3-Chloro-2-pyrazinamine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding degradation of 3-Chloro-2-...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 3-Chloro-2-pyrazinamine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding degradation of 3-Chloro-2-pyrazinamine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for 3-Chloro-2-pyrazinamine?
A1: 3-Chloro-2-pyrazinamine is susceptible to degradation through several pathways, primarily involving the chloro and amino functional groups. The main degradation routes include:
Hydrolysis: The chloro group can be displaced by water or hydroxide ions, especially at elevated temperatures or non-neutral pH, to form 3-hydroxy-2-pyrazinamine.
Nucleophilic Substitution: Unwanted nucleophilic attack on the carbon bearing the chlorine atom by other reagents or solvents in the reaction mixture can lead to byproducts.
Oxidative Degradation: The pyrazine ring and the amino group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or exposure to air at high temperatures.
Photodegradation: Like many heterocyclic compounds, 3-Chloro-2-pyrazinamine may be sensitive to UV light, which can lead to complex degradation products.
Q2: How can I minimize the degradation of 3-Chloro-2-pyrazinamine during a reaction?
A2: To minimize degradation, consider the following precautions:
Control of Reaction Conditions: Carefully control temperature, pH, and reaction time. Lower temperatures are generally preferred to reduce the rate of side reactions.[1]
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the chloro group.[1]
Choice of Base: Employ non-nucleophilic, sterically hindered bases if a base is required, to avoid unwanted side reactions.[1]
Light Protection: Protect the reaction mixture from light, especially if the reaction is run for an extended period.
Q3: What are the signs of 3-Chloro-2-pyrazinamine degradation in my reaction?
A3: Signs of degradation can include:
Low Yields: Consistently obtaining lower than expected yields of your desired product.[1]
Multiple Spots on TLC: Observation of unexpected spots on your Thin Layer Chromatography (TLC) plate that do not correspond to your starting material or product.[1]
Discoloration of Reaction Mixture: A significant change in the color of the reaction mixture, such as darkening, may indicate the formation of degradation products.
Complex NMR/LC-MS Spectra: The presence of numerous unexpected peaks in your analytical data.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Potential Cause
Troubleshooting Step
Degradation due to harsh conditions
Lower the reaction temperature and shorten the reaction time. Consider microwave-assisted synthesis for faster, more efficient reactions with potentially higher yields.[2]
Hydrolysis of the starting material
Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[1]
Side reactions with the solvent or base
Choose a non-nucleophilic solvent and base. For example, if using an amine as a nucleophile, a non-nucleophilic base like triethylamine or a sterically hindered base is preferable.[1][2]
Incomplete reaction
Monitor the reaction progress using TLC. If the reaction stalls, a slight excess of the more stable reagent can be added.[1]
Issue 2: Formation of Multiple Byproducts
Potential Cause
Troubleshooting Step
Nucleophilic attack by solvent or base
Select a less nucleophilic solvent and a non-nucleophilic, sterically hindered base.
Di-substitution or other side reactions
Control the stoichiometry carefully. Use a 1:1 molar ratio of reactants unless optimization has shown otherwise.[1]
Oxidative degradation
Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain the inert atmosphere throughout the reaction.[1]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on 3-Chloro-2-pyrazinamine
This protocol provides a general methodology for reacting 3-Chloro-2-pyrazinamine with a nucleophile, incorporating steps to minimize degradation.
Preparation:
Oven-dry all glassware and allow it to cool under a stream of inert gas.
Ensure all solvents are anhydrous.
Purify starting materials if their purity is questionable.
Reaction Setup:
In a round-bottom flask under an inert atmosphere, dissolve 3-Chloro-2-pyrazinamine (1.0 eq.) in an anhydrous, non-nucleophilic solvent (e.g., THF, Dioxane).
Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) if required for the specific reaction.
Stir the solution at room temperature for 10-15 minutes.
Addition of Nucleophile:
Slowly add the nucleophile (1.0-1.1 eq.) to the reaction mixture. Monitor for any exotherm.
Reaction and Monitoring:
Stir the reaction at the desired temperature (starting with room temperature or lower is recommended).
Monitor the reaction progress by TLC.
If elevated temperatures are needed, consider using microwave heating to shorten the reaction time and potentially improve yields.[2]
Work-up and Purification:
Once the reaction is complete, quench the reaction appropriately.
Remove the solvent under reduced pressure.
Purify the crude product using flash column chromatography or recrystallization.[1]
Visualizations
Caption: Potential degradation pathways of 3-Chloro-2-pyrazinamine.
Caption: Workflow for minimizing degradation during reactions.
Caption: Troubleshooting flowchart for reactions with 3-Chloro-2-pyrazinamine.
1H NMR Analysis of 2-Amino-3-chloropyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Amino-3-chloropyrazine and related ami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Amino-3-chloropyrazine and related aminopyrazine derivatives. Due to the limited availability of published experimental ¹H NMR data for 2-Amino-3-chloropyrazine and its bromo-analogue in common deuterated solvents, this guide presents a detailed prediction of their spectra based on established principles of NMR spectroscopy. This predicted data is then compared with experimental data for 2-Aminopyrazine to highlight the influence of halogen substitution on the pyrazine ring's electronic environment.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for 2-Aminopyrazine and the predicted data for 2-Amino-3-chloropyrazine and 2-Amino-3-bromopyrazine in deuterated chloroform (CDCl₃). Predictions are based on the known effects of electronegative substituents on the chemical shifts of aromatic protons.
Compound
Proton
Predicted/Experimental Chemical Shift (δ, ppm)
Predicted/Experimental Multiplicity
Predicted/Experimental Coupling Constant (J, Hz)
2-Amino-3-chloropyrazine
H-5
~ 7.8 - 8.0
Doublet
~ 2.5 - 3.0
H-6
~ 7.6 - 7.8
Doublet
~ 2.5 - 3.0
NH₂
~ 4.5 - 5.5
Broad Singlet
-
2-Amino-3-bromopyrazine
H-5
~ 7.8 - 8.0
Doublet
~ 2.5 - 3.0
H-6
~ 7.6 - 7.8
Doublet
~ 2.5 - 3.0
NH₂
~ 4.5 - 5.5
Broad Singlet
-
2-Aminopyrazine
H-3
8.08
Singlet
-
H-5
7.85
Doublet
2.8
H-6
7.65
Doublet
2.8
NH₂
4.85
Broad Singlet
-
Note: The chemical shifts for the amino (NH₂) protons are highly dependent on solvent and concentration and are therefore presented as a broad range.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for the acquisition of a ¹H NMR spectrum for aminopyrazine derivatives is provided below.
1. Sample Preparation:
Weigh approximately 5-10 mg of the aminopyrazine sample.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
Use a 400 MHz (or higher) NMR spectrometer.
Tune and shim the spectrometer to the CDCl₃ lock signal.
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
Acquire the spectrum at room temperature.
3. Data Acquisition Parameters (Typical):
Pulse Angle: 30-45°
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-2 seconds
Number of Scans: 16-64 (depending on sample concentration)
4. Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Integrate the signals to determine the relative number of protons.
Analyze the multiplicities and coupling constants to assign the signals to the respective protons.
Predicted ¹H NMR Spectral Analysis of 2-Amino-3-chloropyrazine
In the ¹H NMR spectrum of 2-Amino-3-chloropyrazine, two doublets are expected in the aromatic region, corresponding to the protons at the C-5 and C-6 positions. The chlorine atom at the C-3 position is a moderately electronegative and electron-withdrawing group. This is expected to deshield the adjacent protons. However, the primary electronic effect on the remaining ring protons (H-5 and H-6) will be through the pyrazine ring system.
Compared to the unsubstituted 2-aminopyrazine, the introduction of a chlorine atom at the C-3 position is predicted to cause a downfield shift for both H-5 and H-6 protons due to the overall electron-withdrawing nature of the halogen. The coupling constant between H-5 and H-6 is expected to be in the typical range for a four-bond coupling in a pyrazine ring, approximately 2.5-3.0 Hz. The amino protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the sample concentration and the presence of any water.
Visualization of Predicted Chemical Shift Trends
The following diagram illustrates the logical relationship of the predicted ¹H NMR chemical shifts for the pyrazine ring protons in 2-aminopyrazine, 2-amino-3-chloropyrazine, and 2-amino-3-bromopyrazine. The downfield shift is indicative of deshielding, primarily influenced by the electronegativity of the substituents.
Caption: Predicted ¹H NMR chemical shift trends for aminopyrazine protons.
Comparative
Confirming the Structure of 3-Chloro-2-pyrazinamine: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the structural confirmation of 3-Chloro-2-pyrazinamine using mass spectrometry. By examining expected fragme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural confirmation of 3-Chloro-2-pyrazinamine using mass spectrometry. By examining expected fragmentation patterns and outlining detailed experimental protocols, this document serves as a practical resource for the analysis of this and similar heterocyclic amine compounds. We will explore expected data from both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare the anticipated fragmentation of 3-Chloro-2-pyrazinamine with that of related molecules.
Comparative Analysis of Expected Mass Spectra
The structural confirmation of 3-Chloro-2-pyrazinamine via mass spectrometry relies on the identification of its molecular ion and characteristic fragment ions. The following table summarizes the expected prominent ions for 3-Chloro-2-pyrazinamine and compares them with the known mass spectral data of structurally related compounds, 2-Chloropyrazine and 2-Aminopyrazine. This comparison is crucial for differentiating between potential isomers or related impurities.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected [M]+• (m/z)
Key Fragment Ions (m/z) and Postulated Structures
3-Chloro-2-pyrazinamine
C4H4ClN3
129.55
129/131 (due to 35Cl/37Cl isotopes)
102: [M-HCN]+•94: [M-Cl]+•78: [C3H2N2]+• (loss of HCl and HCN)67: [C3H3N2]+ (loss of Cl and HCN)
Experimental Protocols for Mass Spectrometry Analysis
To achieve reliable structural confirmation, appropriate analytical methods are paramount. Below are detailed protocols for both GC-MS and LC-MS/MS analysis of 3-Chloro-2-pyrazinamine.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like chloropyrazine derivatives.[4] Derivatization may be necessary to improve the volatility and thermal stability of the amine.[5][6]
Sample Preparation:
Dissolve 1 mg of 3-Chloro-2-pyrazinamine in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
(Optional Derivatization) For improved chromatographic performance, derivatize with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more volatile silyl derivative.[5]
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 30-300.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is well-suited for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.[7][8]
Sample Preparation:
Dissolve 1 mg of 3-Chloro-2-pyrazinamine in 10 mL of a 50:50 mixture of methanol and water.
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumentation and Conditions:
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
A Comparative Analysis of the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The functionalization of pyrazine scaffolds is a cornerstone in the development of novel therapeutics, agrochemicals, and materials. Halopyrazines, in parti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine scaffolds is a cornerstone in the development of novel therapeutics, agrochemicals, and materials. Halopyrazines, in particular, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 3-Chloro-2-pyrazinamine with other common halopyrazines, such as 2-chloropyrazine, 2-bromopyrazine, and 2-iodopyrazine, in widely used transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The information presented is supported by established chemical principles and data from related heterocyclic systems.
Executive Summary
The reactivity of halopyrazines in cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and the electronic effects of other substituents on the pyrazine ring.
Halogen Reactivity Trend: The carbon-halogen bond strength is a critical determinant for the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][2] This trend is a consequence of the decreasing bond dissociation energy down the halogen group, which facilitates the cleavage of the C-X bond by the metal catalyst. Consequently, iodopyrazines are the most reactive, followed by bromopyrazines, with chloropyrazines being the least reactive among the commonly used halo-derivatives.
Substituent Effects: The electronic nature of substituents on the pyrazine ring significantly influences its reactivity. Electron-donating groups (EDGs), such as the amino group (-NH₂) in 3-Chloro-2-pyrazinamine, increase the electron density of the aromatic ring. This increased electron density can deactivate the halopyrazine towards oxidative addition, making the reaction more challenging compared to unsubstituted or electron-withdrawn halopyrazines.[3]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table summarizes the expected relative reactivity of 3-Chloro-2-pyrazinamine and other halopyrazines in a typical Suzuki-Miyaura coupling with an arylboronic acid.
More forcing conditions (higher temperatures, specialized catalysts)
3-Chloro-2-pyrazinamine
Chloro
Electron-donating (-NH₂)
Low
Requires highly active catalyst systems, potentially higher temperatures and longer reaction times
Table 1: Comparative Reactivity of Halopyrazines in Suzuki-Miyaura Coupling.
The presence of the electron-donating amino group in 3-Chloro-2-pyrazinamine is expected to reduce its reactivity in Suzuki coupling compared to the unsubstituted 2-chloropyrazine.[3] However, with the development of highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), the coupling of even electron-rich chloro-N-heterocycles can be achieved with good to excellent yields.[4][5] Microwave irradiation has also been shown to be an effective technique to accelerate these reactions.[6]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. When considering the reactivity of halopyrazines in this reaction, the same general trends apply. The C-I bond will be the most reactive, followed by C-Br, and then C-Cl.
For a substrate like 3-Chloro-2-pyrazinamine, a Buchwald-Hartwig amination would involve the coupling of an amine at the C-3 position. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly employed.[7] The use of sterically hindered and electron-rich biarylphosphine ligands is often critical for achieving high yields, especially with less reactive aryl chlorides.[7][8]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for halopyrazines. Optimization of specific parameters is often necessary for each substrate combination.
General Protocol for Suzuki-Miyaura Coupling of a Halopyrazine
Reagents:
Halopyrazine (1.0 eq.)
Arylboronic acid (1.1-1.5 eq.)
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
Ligand (e.g., SPhos, 4 mol%)
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyrazine, arylboronic acid, and base.
Add the palladium catalyst and ligand.
Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
Add the degassed solvent system via syringe.
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination of a Halopyrazine
Comparative Analysis of 3-Chloro-2-pyrazinamine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Chloro-2-pyrazinamine analogs and structurally related compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Chloro-2-pyrazinamine analogs and structurally related compounds. The information is curated from recent studies to aid in the rational design of novel therapeutics, with a focus on kinase inhibition and antimicrobial activities.
Introduction to 3-Chloro-2-pyrazinamine Analogs
Pyrazine-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-Chloro-2-pyrazinamine core, in particular, serves as a versatile template for developing potent kinase inhibitors and other therapeutic agents. The strategic placement of the chlorine atom at the 3-position provides a reactive site for substitution, allowing for the exploration of a wide chemical space to optimize biological activity. This guide focuses on the impact of various substitutions on the pyrazine ring on the biological activity of these analogs.
The biological activity of 3-Chloro-2-pyrazinamine analogs is highly dependent on the nature and position of substituents on the pyrazine ring and the amino group. The following tables summarize the quantitative data from SAR studies of closely related pyrazine derivatives, focusing on their antimycobacterial and kinase inhibitory activities.
Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Analogs
A study on the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines revealed significant insights into the SAR for antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[3][4]
Compound ID
R (Substitution on Benzyl Ring)
MIC (µM) vs. M. tuberculosis H37Rv
Cytotoxicity (IC50 in HepG2 cells, µM)
1
H
21
> 250
2
3,4-di-Cl
21
> 250
3
4-CH3
6
≥ 250
4
4-NH2
42
> 250
5
2-Cl
21
> 250
6
2-F
21
> 250
Pyrazinamide (Standard)
-
21
-
Key SAR Insights:
Substitution on the benzyl ring significantly influences antimycobacterial activity.
The presence of a 4-methyl group on the benzyl ring (Compound 3 ) resulted in the most potent activity, with a MIC of 6 µM.[3][4]
Electron-donating (e.g., 4-NH2) or electron-withdrawing (e.g., 3,4-di-Cl, 2-Cl, 2-F) groups did not lead to an improvement in activity compared to the unsubstituted analog.[3][4]
The investigated compounds generally exhibited low cytotoxicity in HepG2 cells, indicating a favorable preliminary safety profile.[3][4]
Kinase Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated as Fibroblast Growth Factor Receptor (FGFR) inhibitors. This study provides valuable SAR data for the development of anticancer agents.[5][6]
Compound ID
R (Substitution at C5 of pyrazine)
FGFR1 (% inh @ 1µM)
FGFR2 (% inh @ 1µM)
FGFR3 (% inh @ 1µM)
FGFR4 (% inh @ 1µM)
7a
3,5-dimethoxyphenyl
11
-
-
-
7g
3-chloro-4-fluorophenyl
45
38
32
25
7i
3-ethoxyphenyl
28
52
41
33
18d
(morpholin-4-yl)methylene
68
93 (IC50 = 600 nM)
86 (IC50 = 480 nM)
55
18i
4-(dimethylamino)piperidin-1-yl
98
99
97
95
Key SAR Insights:
Substitution at the C5 position of the pyrazine ring is critical for FGFR inhibitory activity.
The introduction of a (morpholin-4-yl)methylene group at the C5 position (18d ) significantly enhanced inhibitory activity, particularly against FGFR2 and FGFR3.[5][6]
Further optimization with a 4-(dimethylamino)piperidin-1-yl group (18i ) led to a potent pan-FGFR inhibitor.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 3-Chloro-2-pyrazinamine analogs.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
Recombinant kinase enzyme
Kinase-specific substrate (peptide or protein)
Adenosine triphosphate (ATP), typically [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays
Test compounds (analogs of 3-Chloro-2-pyrazinamine) dissolved in DMSO
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
96-well or 384-well assay plates
Detection reagents (e.g., scintillation fluid for radiometric assays, luciferase/luciferin for luminescence-based assays)
Plate reader (scintillation counter or luminometer)
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
Reaction Setup: To each well of the assay plate, add the kinase enzyme and the test compound solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
Reaction Termination and Detection:
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
Luminescence-based Assay (e.g., Kinase-Glo®): Add the detection reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimycobacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis is determined using the microplate Alamar blue assay (MABA).
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10⁴ CFU/mL in each well.
Compound Plating: Prepare serial dilutions of the test compounds in the 96-well plates.
Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds. Include a drug-free control and a sterile control.
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
Reading: After incubation, add Alamar blue and resazurin solution to each well and incubate for another 24 hours.
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of these compounds is essential for a comprehensive understanding.
Many pyrazine-based kinase inhibitors target the FGFR signaling pathway, which is crucial in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
Caption: The FGFR signaling cascade, a key target for pyrazine-based inhibitors.
Checkpoint Kinase 1 (CHK1) Signaling Pathway
CHK1 is a critical kinase in the DNA damage response pathway. Inhibitors of CHK1 can sensitize cancer cells to chemotherapy.
Caption: The ATR-CHK1 signaling pathway in response to DNA damage.
Experimental Workflow for SAR Studies
The process of conducting SAR studies involves a logical flow from compound synthesis to biological evaluation.
Efficacy of 3-Chloro-2-pyrazinamine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 3-chloro-2-pyrazinamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-2-pyrazinamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of various 3-chloro-2-pyrazinamine derivatives against several key enzyme targets implicated in infectious diseases and cancer. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and the elucidation of underlying mechanisms of action.
Inhibition of Mycobacterial Enoyl-ACP Reductase (InhA)
Derivatives of 3-chloro-2-pyrazinamine have been investigated for their potential as antitubercular agents, with a key target being the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[1][2]
Comparative Efficacy
The antimycobacterial activity of these derivatives is typically evaluated by their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. Molecular docking studies suggest that these compounds can bind to the active site of InhA, sharing key interactions with known InhA inhibitors.[1][2] A series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, have shown promising activity.[3]
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay):
Prepare serial dilutions of the test compounds in a 96-well microplate.
Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.
Incubate the plates at 37°C for 7 days.
Add Alamar Blue reagent to each well and incubate for another 24 hours.
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.
Molecular Docking:
The crystal structure of the target enzyme (e.g., InhA) is obtained from the Protein Data Bank.
3D structures of the pyrazinamine derivatives are generated and optimized.
Molecular docking simulations are performed using software like AutoDock or Glide to predict the binding mode and affinity of the compounds within the enzyme's active site.
Mechanism of Action: InhA Inhibition Pathway
The inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
Comparative Guide to HPLC Methods for Purity Analysis of 2-Amino-3-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of 2-Amino-3-chlorop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of 2-Amino-3-chloropyrazine. Given the structural similarities to other substituted aminopyridines and aminopyrazines, this guide synthesizes established methodologies for related compounds to provide robust analytical strategies. The purity of 2-Amino-3-chloropyrazine is a critical quality attribute in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Introduction to Analytical Approaches
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for assessing the purity of small organic molecules like 2-Amino-3-chloropyrazine. This method separates compounds based on their hydrophobicity. Additionally, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for complex mixtures of polar and non-polar compounds.[1] The development of a stability-indicating HPLC method is crucial to separate the main component from any potential degradation products that may form under various stress conditions, ensuring the reported purity is accurate.[2][3][4]
Comparison of HPLC Methods
The following table summarizes potential HPLC methods for the analysis of 2-Amino-3-chloropyrazine, derived from methodologies established for structurally related aminopyridine and aminopyrazine compounds.
Parameter
Method 1 (Based on 4-Amino-2-chloropyridine Analysis) [5]
Method 2 (Based on 5-Amino-2-chloropyridine Analysis) [6]
Sample Preparation: Dissolve an accurately weighed quantity of 2-Amino-3-chloropyrazine in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
Injection Volume: 1 µL.
Method 2: Reversed-Phase HPLC for Impurity Profiling
This method is suitable for the sensitive detection of impurities, including potential genotoxic ones.[6]
Instrumentation: HPLC system with a UV detector and a column thermostat.
Column: C18, 150 x 4.6 mm, 2.7 µm.
Mobile Phase: Prepare a 50:50 (v/v) mixture of methanol and water. Adjust the pH of the water to 3.0 with orthophosphoric acid.
Sample Preparation: Prepare a stock solution of 2-Amino-3-chloropyrazine in the mobile phase. Further dilute to a suitable concentration for analysis (e.g., 10-100 µg/mL).
Injection Volume: 10 µL.
Method Validation and Considerations
For any selected HPLC method, validation is a critical step to ensure the reliability of the results. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of 2-Amino-3-chloropyrazine using HPLC.
Comparative study of different synthetic routes to 3-Chloro-2-pyrazinamine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies for a Key Building Block 3-Chloro-2-pyrazinamine, a crucial intermediate in the synthesis of various pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies for a Key Building Block
3-Chloro-2-pyrazinamine, a crucial intermediate in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: the direct amination of 2,3-dichloropyrazine and the regioselective chlorination of 2-aminopyrazine. The evaluation is based on experimental data, offering insights into the efficiency, reagent requirements, and reaction conditions of each method.
Data Summary of Synthetic Routes
Parameter
Route 1: Amination of 2,3-Dichloropyrazine
Route 2: Chlorination of 2-Aminopyrazine
Starting Material
2,3-Dichloropyrazine
2-Aminopyrazine
Key Reagent
Ammonia
N-Chlorosuccinimide (NCS) or Selectfluor/LiCl
Reaction Type
Nucleophilic Aromatic Substitution
Electrophilic Halogenation
Typical Solvent
Ethanol
Dichloromethane or DMF
Reaction Temperature
Elevated temperatures (e.g., 175°C in a sealed vessel)
0°C to room temperature
Reported Yield
Moderate (e.g., 57% for the analogous 2-aminopyrazine synthesis)
Good to high, but regioselectivity is a key consideration
Key Challenge
Requires high pressure and temperature; potential for di-substitution
Controlling regioselectivity to favor the 3-chloro isomer
Synthetic Route Diagrams
Overview of the two primary synthetic routes to 3-Chloro-2-pyrazinamine.
Detailed Experimental Protocols
Route 1: Amination of 2,3-Dichloropyrazine
This route involves the direct nucleophilic substitution of a chlorine atom on the 2,3-dichloropyrazine ring with an amino group.
Experimental Protocol:
A mixture of 2,3-dichloropyrazine, anhydrous ammonia, and a suitable solvent such as ethanol is heated in a sealed vessel (e.g., an autoclave) at elevated temperatures. For a related synthesis of 2-aminopyrazine from 2-chloropyrazine, a reaction temperature of 175°C for three hours has been reported.[1] After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent like benzene, to yield 3-Chloro-2-pyrazinamine.
It is important to note that controlling the reaction conditions is crucial to favor monosubstitution and minimize the formation of the diaminopyrazine byproduct. The selective monoamination of dichloropyrazines has been demonstrated with sterically hindered amines, suggesting that careful optimization of reaction parameters can lead to the desired product.
Route 2: Regioselective Chlorination of 2-Aminopyrazine
This approach starts with the readily available 2-aminopyrazine and introduces a chlorine atom onto the pyrazine ring. The key challenge in this route is to control the regioselectivity of the chlorination to obtain the desired 3-chloro isomer.
Experimental Protocol:
2-Aminopyrazine is dissolved in a suitable solvent, such as dichloromethane or dimethylformamide (DMF). A chlorinating agent is then added. N-Chlorosuccinimide (NCS) is a commonly used reagent for such transformations. The reaction is typically carried out at a controlled temperature, for instance, by cooling the reaction mixture in an ice bath.
More advanced methods for regioselective chlorination of 2-aminodiazines involve the use of Selectfluor in the presence of a chloride source like lithium chloride (LiCl) in DMF.[2][3] This method has been shown to provide good to high yields with high regioselectivities under mild conditions.[2][3] The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and aqueous base, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
The regioselectivity of the chlorination is influenced by the electronic and steric effects of the amino group and any other substituents on the pyrazine ring. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyrazine, the 3- and 5-positions are susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions can be optimized to favor the formation of the 3-chloro isomer.
Conclusion
Both synthetic routes offer viable pathways to 3-Chloro-2-pyrazinamine, each with its own set of advantages and challenges. The amination of 2,3-dichloropyrazine is a more direct approach but requires handling of gaseous ammonia and high-pressure equipment. The chlorination of 2-aminopyrazine utilizes milder conditions but necessitates careful control of regioselectivity to maximize the yield of the desired product. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. For large-scale production, the amination route might be more cost-effective if the challenges associated with high pressure can be managed. For laboratory-scale synthesis where milder conditions and potentially higher selectivity are desired, the regioselective chlorination of 2-aminopyrazine presents an attractive alternative.
Validating the Biological Target of Novel Pyrazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel pyrazine-based compound, "Compound 17l," a dual c-Met/VEGFR-2 inhibitor, with an established drug,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel pyrazine-based compound, "Compound 17l," a dual c-Met/VEGFR-2 inhibitor, with an established drug, Foretinib, which targets the same pathways. This document outlines the experimental data, detailed protocols for key validation experiments, and visual representations of the underlying biological processes and workflows to aid researchers in understanding and evaluating the potential of this novel therapeutic agent.
Introduction to Pyrazine Compounds in Drug Discovery
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Pyrazine derivatives have been successfully developed into drugs with a wide range of applications, including anticancer, anti-inflammatory, antibacterial, and antiviral therapies.[2][4][5] The pyrazine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.[6][7][8] Several pyrazine-containing drugs have received FDA approval, highlighting the therapeutic potential of this chemical class.[6][9]
A significant area of research for pyrazine-based compounds is in the development of kinase inhibitors for cancer therapy.[10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazine derivatives have been shown to effectively inhibit various kinases, including c-Met and VEGFR-2, which are key drivers of tumor growth, angiogenesis, and metastasis.[11]
Comparative Analysis: Compound 17l vs. Foretinib
This guide focuses on "Compound 17l," a novel[1][2][5]triazolo[4,3-a]pyrazine derivative identified as a potent dual inhibitor of c-Met and VEGFR-2.[11] Its performance is compared against Foretinib, a known multi-kinase inhibitor that also targets these receptors.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Compound 17l and Foretinib.
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines [11]
Compound
A549 (Lung Carcinoma) IC₅₀ (µM)
MCF-7 (Breast Cancer) IC₅₀ (µM)
Hela (Cervical Cancer) IC₅₀ (µM)
Compound 17l
0.98 ± 0.08
1.05 ± 0.17
1.28 ± 0.25
Foretinib
Similar to Compound 17l
Similar to Compound 17l
Similar to Compound 17l
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the target kinase activity (IC₅₀).
Objective: To quantify the potency of the novel pyrazine compound against purified c-Met and VEGFR-2 kinases.
Methodology:
The kinase activity was measured using a luminescence-based assay.
Purified recombinant human c-Met and VEGFR-2 enzymes were used.
The compounds (Compound 17l and Foretinib) were serially diluted in DMSO and pre-incubated with the kinase and a specific substrate peptide in a reaction buffer.
The kinase reaction was initiated by the addition of ATP.
After a defined incubation period, a reagent was added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining. A lower signal indicates higher kinase activity.
Luminescence was measured using a plate reader.
IC₅₀ values were calculated by fitting the dose-response curves using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Objective: To determine the cytotoxic and anti-proliferative effects of the novel pyrazine compound on different cancer cell lines.
Methodology:
Human cancer cell lines (A549, MCF-7, and Hela) were seeded in 96-well plates and allowed to adhere overnight.
The cells were then treated with various concentrations of Compound 17l or Foretinib for a specified period (e.g., 72 hours).
After the treatment period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
The plates were incubated to allow the viable cells to metabolize the MTT into formazan crystals.
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
IC₅₀ values were determined from the dose-response curves.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to verify the inhibition of a signaling pathway.
Objective: To confirm that the novel pyrazine compound inhibits the c-Met signaling pathway within the cancer cells.
Methodology:
A549 cells were treated with different concentrations of Compound 17l for a specified time.
The cells were then lysed to extract the total protein.
Protein concentration was determined using a standard protein assay (e.g., BCA assay).
Equal amounts of protein from each sample were separated by size using SDS-PAGE.
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
The membrane was blocked to prevent non-specific antibody binding.
The membrane was incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
A chemiluminescent substrate was added, and the resulting signal was detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing Biological Pathways and Workflows
Diagrams are provided to illustrate the targeted signaling pathway and the experimental workflow for target validation.
New Pyrazine Derivatives Show Promising Activity Against Cancer, Tuberculosis, and Drug-Resistant Bacteria
For Immediate Release December 8, 2025 – Researchers are making significant strides in the development of novel pyrazine-based compounds, with recent studies from 2024 and 2025 demonstrating potent activity against a ran...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
December 8, 2025 – Researchers are making significant strides in the development of novel pyrazine-based compounds, with recent studies from 2024 and 2025 demonstrating potent activity against a range of challenging diseases. These new derivatives have shown considerable efficacy in preclinical studies against pancreatic, liver, and breast cancers, the primary bacterium responsible for tuberculosis, and a multidrug-resistant strain of Salmonella Typhi. These findings position the new pyrazine analogs as promising candidates for further drug development, offering potential new avenues for treating these life-threatening conditions.
The studies benchmark these novel compounds against established drugs, revealing comparable or, in some cases, superior activity. The comprehensive evaluation provides a solid foundation for their continued investigation and potential future clinical applications.
Anticancer Activity: Pyrazine-Thiazole Analogs Outperform Standard of Care in Certain Cancer Cell Lines
A 2025 study explored a new series of pyrazine-thiazole analogs, evaluating their cytotoxic effects against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines. The performance of these novel compounds was directly compared with that of erlotinib, a widely used targeted therapy for various cancers.
The results, as summarized in the table below, indicate that several of the new pyrazine-thiazole analogs exhibit potent anticancer activity. Notably, analog 6c demonstrated a comparable inhibitory effect against all tested cell lines, with a particularly strong performance against the MCF-7 breast cancer line (IC50 = 5.51±0.09 μM). Furthermore, analog 9 showed significant cytotoxicity against the pancreatic cancer cell line (Panc-1), and analog 11c was highly effective against the liver cancer cell line (HepG2), with an IC50 value of 8.01±0.35 μM.[1]
Compound
Panc-1 IC50 (µM)
HepG2 IC50 (µM)
MCF-7 IC50 (µM)
Analog 6c
Not specified
Not specified
5.51 ± 0.09
Analog 9
Significant
Not specified
Not specified
Analog 11c
Not specified
8.01 ± 0.35
Not specified
Erlotinib
0.06
Not specified
1.2
(Data for Erlotinib IC50 values sourced from separate studies)
The mechanism of action for these promising anticancer compounds is believed to involve the inhibition of human carbonic anhydrase isoforms, which play a crucial role in cancer cell proliferation and survival.[1]
Antitubercular Efficacy: Novel Pyrazine-1,2,4-Triazole Hybrids Show Potent Activity
In a 2024 study, a series of new hybrid compounds combining pyrazine and 1,2,4-triazole scaffolds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Rv, the bacterium that causes tuberculosis. The study identified eight compounds with significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values of ≤21.25 μM.[2][3]
For comparison, isoniazid, a cornerstone of first-line tuberculosis treatment, typically exhibits an MIC in the range of 0.015 to 0.03 µg/mL against the H37Rv strain. The new pyrazine-1,2,4-triazole hybrids, therefore, represent a promising new class of compounds in the fight against tuberculosis. The in silico analysis from the study suggests that these compounds may exert their effect by targeting the DprE1 enzyme, a key component in the synthesis of the mycobacterial cell wall.[2]
Antibacterial Breakthrough: New Pyrazine Carboxamides Combat Extensively Drug-Resistant Salmonella Typhi
Addressing the critical threat of antibiotic resistance, a 2024 study has unveiled a new series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. XDR S. Typhi is a major public health concern due to its resistance to multiple antibiotics, including fluoroquinolones.[4][5][6]
The most potent compound from this series, 5d , exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL.[4][5] This is a significant finding, as ciprofloxacin, a commonly used fluoroquinolone, has seen its efficacy diminished due to rising resistance, with MICs for resistant strains often exceeding 1 µg/mL.
Compound
XDR S. Typhi MIC (mg/mL)
New Pyrazine Carboxamide (5d)
6.25
Ciprofloxacin (Resistant strains)
>0.001 (converted from µg/mL)
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of these new pyrazine derivatives.
Anticancer Activity: Cytotoxicity Assay
The cytotoxic effectiveness of the pyrazine-thiazole analogs and the benchmark drug, erlotinib, was assessed against the Panc-1, HepG2, and MCF-7 human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard colorimetric cell viability assay. This method measures the metabolic activity of the cells, which is proportional to the number of viable cells. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The in vitro efficacy of the pyrazine-1,2,4-triazole hybrids against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA).[2][3] This colorimetric assay utilizes the Alamar Blue reagent, which changes color in response to the metabolic activity of the bacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.
Antibacterial Activity: Agar Well Diffusion Method
The antibacterial activity of the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. Typhi was evaluated using the agar well diffusion method.[4][5][6] In this technique, a standardized inoculum of the bacteria is spread on an agar plate, and wells are created in the agar. The test compounds are then added to these wells. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented). The MIC is then determined from these results.
Visualizing the Mechanisms of Action
To better understand the potential biological pathways through which these new pyrazine derivatives exert their effects, the following diagrams illustrate the proposed mechanisms.
Caption: Hypothesized anticancer mechanism of pyrazine-thiazole analogs.
Navigating the Safe Disposal of 3-Chloro-2-pyrazinamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, immediate...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-2-pyrazinamine, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to operate within a well-ventilated area, ideally inside a certified chemical fume hood. Strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE):
Gloves: Employ chemical-resistant gloves, such as nitrile or neoprene.
Eye Protection: Wear safety glasses equipped with side shields or chemical splash goggles.
Body Protection: A standard laboratory coat is required. For scenarios involving larger quantities where splashing is a possibility, a chemical-resistant apron should also be worn.
Respiratory Protection: When handling the solid form of the compound outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent the inhalation of fine particles.
Engineering Controls:
All handling of 3-Chloro-2-pyrazinamine should be conducted in a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of 3-Chloro-2-pyrazinamine is a critical process that requires careful planning and execution to protect both laboratory personnel and the environment.
1. Waste Identification and Classification:
3-Chloro-2-pyrazinamine should be classified as a halogenated organic hazardous waste. This classification is based on its chemical structure, which includes a chlorinated pyrazine ring. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and classification in accordance with local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
2. Container Selection and Labeling:
Container Choice: Utilize a designated, leak-proof waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are suitable options.
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "3-Chloro-2-pyrazinamine," and any other information required by your institution, such as the hazard characteristics (e.g., irritant).
3. Waste Segregation and Collection:
Solid Waste: Collect unadulterated solid 3-Chloro-2-pyrazinamine and any grossly contaminated disposable items (e.g., weighing boats, contaminated paper towels) in the designated solid hazardous waste container.
Liquid Waste: Solutions containing 3-Chloro-2-pyrazinamine should be collected in a separate, designated liquid hazardous waste container for halogenated organic solvents.
Avoid Mixing: Do not mix 3-Chloro-2-pyrazinamine waste with other waste streams unless explicitly permitted by your EHS department. Improper mixing can lead to dangerous chemical reactions and complicate the disposal process.
Empty Containers: Containers that have held 3-Chloro-2-pyrazinamine must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as halogenated organic liquid waste. After proper decontamination, the container can be disposed of according to your institution's guidelines for decontaminated labware.
4. Storage of Hazardous Waste:
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from incompatible materials.
5. Arranging for Final Disposal:
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of 3-Chloro-2-pyrazinamine down the drain or in the regular trash. All hazardous waste must be disposed of through a licensed hazardous waste disposal facility.[2][3][4]
Hazard and Precautionary Data
The following table summarizes the known hazard and precautionary statements for 3-Chloro-2-pyrazinamine, which inform the necessary disposal procedures.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-2-pyrazinamine.
Caption: Disposal decision workflow for 3-Chloro-2-pyrazinamine.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 3-Chloro-2-pyrazinamine, fostering a secure and responsible research environment.
Personal protective equipment for handling 3-Chloro-2-pyrazinamine
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Chloro-2-pyrazinamine (CAS No...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Chloro-2-pyrazinamine (CAS No. 6863-73-6). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with this chemical.
Immediate Safety Considerations
3-Chloro-2-pyrazinamine is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
Therefore, appropriate personal protective equipment (PPE) and engineering controls must be utilized at all times when working with this substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling 3-Chloro-2-pyrazinamine.
PPE Category
Item
Specifications
Eye and Face Protection
Safety Goggles
Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[4][5]
Skin Protection
Chemical-Resistant Gloves
Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Laboratory Coat
A standard lab coat should be worn to protect from incidental contact.
Impervious Clothing
For larger quantities or when there is a significant risk of splashes, fire/flame resistant and impervious clothing is recommended.[4][5]
Respiratory Protection
NIOSH/MSHA Approved Respirator
Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4][5]
Operational Plan: Step-by-Step Handling Protocol
Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of experimental procedures.
Preparation and Engineering Controls :
All handling of 3-Chloro-2-pyrazinamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
Wear all required PPE as specified in the table above before handling the compound.
Avoid all personal contact, including inhalation.[6]
Do not eat, drink, or smoke in the handling area.[6]
Keep the container tightly closed when not in use.[4][6]
Storage :
Store in a cool, dry, and well-ventilated place.[4][6][7]
Keep containers securely sealed and protected from physical damage.[6]
Store away from incompatible materials and foodstuff containers.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Situation
First Aid and Spill Response
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]
Inhalation
Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][6]
Spill
Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of 3-Chloro-2-pyrazinamine and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Collection :
Collect unused 3-Chloro-2-pyrazinamine and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Method :
Dispose of the chemical waste through a licensed hazardous waste disposal company.[8]
Follow all institutional, local, and national regulations for the disposal of chemical waste.[8]
Under no circumstances should 3-Chloro-2-pyrazinamine be disposed of down the drain or in the general trash.[8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 3-Chloro-2-pyrazinamine.
Caption: Workflow for Safe Handling of 3-Chloro-2-pyrazinamine.